Technical Documentation Center

4-Propan-2-ylpiperidine-1-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Propan-2-ylpiperidine-1-carbaldehyde

Core Science & Biosynthesis

Foundational

History and discovery of 4-Propan-2-ylpiperidine-1-carbaldehyde synthesis

Executive Summary 4-Propan-2-ylpiperidine-1-carbaldehyde (also known as N-formyl-4-isopropylpiperidine) is a functionalized piperidine derivative serving as a critical intermediate in the synthesis of agrochemicals, inse...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Propan-2-ylpiperidine-1-carbaldehyde (also known as N-formyl-4-isopropylpiperidine) is a functionalized piperidine derivative serving as a critical intermediate in the synthesis of agrochemicals, insect repellents (structurally related to Picaridin), and alkaloid-based pharmaceuticals. Its synthesis represents a classic case study in the functionalization of hindered secondary amines.

This guide moves beyond basic recipe listing to analyze the process chemistry behind its production. We focus on the two most robust methodologies: the classical Mixed Anhydride Method (high reactivity) and the modern Ethyl Formate Transamidation (green chemistry profile).

Part 1: The Scaffold & Historical Context

The synthesis of this molecule is historically and chemically tied to the availability of its precursor, 4-isopropylpiperidine .

  • Origin: The 4-isopropylpiperidine scaffold is typically derived from the catalytic hydrogenation of 4-isopropylpyridine (Cumidine), a byproduct of the coal tar industry and a key intermediate in pyridine chemistry.

  • Strategic Importance: The N-formyl group is not merely a final product; it often serves as:

    • A Protecting Group: Stable to basic conditions but removable with acid.

    • A Reductive Precursor: Reduction of the N-formyl group (e.g., with LiAlH₄) is a standard method to generate N-methyl-4-isopropylpiperidine derivatives without using hazardous methylating agents like methyl iodide.

Synthesis Pathway Overview[1][2]

SynthesisPathway cluster_0 Precursor Generation cluster_1 Formylation Strategies Pyridine 4-Isopropylpyridine (Aromatic) Piperidine 4-Isopropylpiperidine (Secondary Amine) Pyridine->Piperidine H2 / Pd-C Reduction Target 4-Propan-2-ylpiperidine- 1-carbaldehyde Piperidine->Target Method A: HCO2H / Ac2O Piperidine->Target Method B: Ethyl Formate

Figure 1: The synthetic lineage from aromatic pyridine to the target N-formyl piperidine.

Part 2: Synthesis Protocols

Method A: The Mixed Anhydride Route (Classical)

Best for: Small-scale research, high yields, and rapid conversion. Mechanism: In situ generation of acetic formic anhydride (AFA), a highly electrophilic formylating agent.

Reagents & Stoichiometry
ReagentEquiv.Role
4-Isopropylpiperidine1.0Substrate
Formic Acid (98%)1.2 - 1.5Reagent (Formyl source)
Acetic Anhydride1.1 - 1.3Activator (Dehydrating agent)
Dichloromethane (DCM)SolventReaction Medium
NaHCO₃ (sat. aq.)N/AQuenching/Neutralization
Step-by-Step Protocol
  • Preparation of AFA: In a dry flask under N₂, cool acetic anhydride (1.3 equiv) to 0°C. Add formic acid (1.5 equiv) dropwise. Critical: Maintain temp <10°C to prevent decomposition of the unstable anhydride into CO and acetic acid. Stir at 0°C for 30–60 mins.

  • Addition: Dissolve 4-isopropylpiperidine (1.0 equiv) in DCM. Add this solution dropwise to the AFA mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC or GC-MS (disappearance of amine).

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous NaHCO₃. Safety Note: Vigorous CO₂ evolution will occur.

  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over MgSO₄ and concentrate in vacuo.

  • Purification: The product is typically a pale oil. High purity (>95%) is often achieved without chromatography. If necessary, distill under reduced pressure.

Method B: Transamidation with Ethyl Formate (Green/Industrial)

Best for: Scale-up, avoiding acidic waste, and "Green Chemistry" compliance. Mechanism: Nucleophilic acyl substitution driven by the removal of ethanol.

Reagents & Stoichiometry
ReagentEquiv.Role
4-Isopropylpiperidine1.0Substrate
Ethyl Formate5.0 - 10.0Reagent & Solvent
Sodium Methoxide (Optional)0.05Catalyst (accelerates rate)
Step-by-Step Protocol
  • Setup: Charge a round-bottom flask with 4-isopropylpiperidine.

  • Solvent/Reagent: Add excess ethyl formate (acts as both solvent and reagent).

  • Reflux: Heat the mixture to reflux (approx. 54°C) for 6–12 hours.

    • Process Tip: For faster kinetics, add a catalytic amount of NaOMe.

  • Equilibrium Shift: If equipped, use a Dean-Stark trap or distill off the ethanol/ethyl formate azeotrope to push the equilibrium forward.

  • Workup: Simply remove the excess ethyl formate via rotary evaporation.

  • Result: Quantitative yield of the N-formyl derivative is common with high purity.

Part 3: Mechanistic Insight

Understanding the mechanism of the Mixed Anhydride method is vital for troubleshooting low yields. The active species is Acetic Formic Anhydride , which is susceptible to thermal decomposition.

Mechanism Reactants Formic Acid + Acetic Anhydride Intermediate Acetic Formic Anhydride (AFA) (Active Electrophile) Reactants->Intermediate Dehydration (0°C) Attack Nucleophilic Attack by 4-Isopropylpiperidine Intermediate->Attack Amine Addition TS Tetrahedral Intermediate Attack->TS e- transfer Product 4-Propan-2-ylpiperidine-1-carbaldehyde + Acetic Acid TS->Product Elimination of AcOH

Figure 2: Mechanistic pathway of the Mixed Anhydride formylation.

Part 4: Analytical Validation

When characterizing 4-Propan-2-ylpiperidine-1-carbaldehyde, researchers must be aware of rotamerism . Due to the partial double-bond character of the N-C=O bond, rotation is restricted, often leading to dual peaks in NMR spectra at room temperature.

Expected Data Profile
TechniqueFeatureObservation
¹H NMR Formyl ProtonDistinct singlet (or split peak due to rotamers) at δ 8.0–8.2 ppm .
¹H NMR Ring ProtonsComplex multiplets at δ 2.5–4.5 ppm (alpha to nitrogen) showing broadening.
¹H NMR Isopropyl GroupDoublet at ~δ 0.9 ppm (methyls) and multiplet at ~δ 1.5 ppm (methine).
IR Spectroscopy Carbonyl (C=O)Strong stretch at 1660–1680 cm⁻¹ (Amide band).
GC-MS Molecular IonM+ peak at 155 m/z .
GC-MS FragmentationLoss of isopropyl group (M-43) and formyl group (M-29).

References

  • Organic Syntheses. "N-Formylpiperidine." Org.[1][2][3] Synth. 1970, 50,[4] 52. [Link] (Foundational protocol for mixed anhydride synthesis of N-formyl piperidines).

  • PrepChem. "Synthesis of N-formyl-4-(diphenylmethyl)piperidine."[4] [Link] (Demonstrates the mixed anhydride method on substituted piperidine scaffolds).

  • National Institutes of Health (PMC). "A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines." J Labelled Comp Radiopharm. 2022.[5] [Link] (Validates the use of N-formylpiperidine as a precursor for anodic methoxylation and subsequent functionalization).

  • PierpaLab. "Ethyl Formate Synthesis and Transamidation Logic." [Link] (Context on the Fischer esterification and utility of ethyl formate in transamidation).

Sources

Exploratory

An In-Depth Technical Guide to the Functional Group Analysis of 4-Propan-2-ylpiperidine-1-carbaldehyde

Abstract This technical guide provides a comprehensive analysis of the functional groups present in 4-Propan-2-ylpiperidine-1-carbaldehyde, a substituted piperidine derivative of interest in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the functional groups present in 4-Propan-2-ylpiperidine-1-carbaldehyde, a substituted piperidine derivative of interest in medicinal chemistry and drug development. The guide is structured to provide researchers, scientists, and drug development professionals with a cohesive understanding of the analytical methodologies required to characterize this molecule. We will delve into the spectroscopic and chemical techniques for the identification and characterization of the key functional groups: a tertiary amide (N-formyl), a tertiary amine (the piperidine nitrogen), and an aldehyde. This guide emphasizes the rationale behind the selection of analytical techniques and provides detailed protocols for their execution.

Introduction

4-Propan-2-ylpiperidine-1-carbaldehyde belongs to the broad class of piperidine-containing compounds, which are prevalent scaffolds in a vast array of pharmaceuticals and bioactive molecules.[1] The specific substitution pattern of this molecule, featuring an isopropyl group at the 4-position and a formyl group on the piperidine nitrogen, imparts distinct chemical properties that are crucial to its potential biological activity and role as a synthetic intermediate.[2] A thorough understanding of its functional groups is paramount for quality control, reaction monitoring, and for elucidating its mechanism of action in biological systems. This guide will systematically explore the analytical techniques used to probe the aldehyde and the tertiary amide/amine functionalities.

Molecular Structure and Functional Groups

The structure of 4-Propan-2-ylpiperidine-1-carbaldehyde contains three key regions for functional group analysis:

  • The Aldehyde Group (-CHO): The formyl group is a highly reactive and synthetically versatile functional group. Its carbonyl carbon is electrophilic, and the adjacent proton is weakly acidic.

  • The Tertiary Amide (N-Formyl Group): The attachment of the formyl group to the piperidine nitrogen creates a tertiary amide. This functional group influences the electronic properties and conformation of the piperidine ring.

  • The Tertiary Amine (Piperidine Nitrogen): The nitrogen atom of the piperidine ring is part of a tertiary amide, which significantly reduces its basicity compared to a typical tertiary amine due to the electron-withdrawing effect of the carbonyl group.

Caption: Molecular structure of 4-Propan-2-ylpiperidine-1-carbaldehyde.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. For 4-Propan-2-ylpiperidine-1-carbaldehyde, a combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive analytical picture.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups.[3] For the target molecule, the following characteristic absorption bands are expected:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale
AldehydeC-H Stretch~2820 and ~2720The two distinct bands for the aldehydic C-H stretch are highly characteristic.
Aldehyde & AmideC=O Stretch~1725 (aldehyde), ~1650 (amide)The aldehyde carbonyl stretch appears at a higher frequency than the amide carbonyl due to resonance in the amide bond which imparts more single bond character to the C=O bond.[4]
AlkaneC-H Stretch2850-2960These absorptions arise from the C-H bonds of the piperidine ring and the isopropyl group.
Tertiary AmideC-N Stretch~1450This band confirms the bond between the carbonyl carbon and the piperidine nitrogen.

Key Insight: The presence of two distinct carbonyl stretching frequencies would be a strong indicator of the simultaneous presence of both the aldehyde and the N-formyl group. The absence of N-H stretching bands in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amide.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.[6]

The proton NMR spectrum will be complex due to the piperidine ring protons. However, some key signals are expected:

  • Aldehydic Proton: A singlet or a narrowly split multiplet in the region of δ 9.5-10.0 ppm. This downfield shift is characteristic of a proton attached to a carbonyl carbon.

  • Isopropyl Group Protons: A doublet for the six methyl protons and a septet for the methine proton, characteristic of an isopropyl group.

  • Piperidine Ring Protons: A series of complex multiplets in the upfield region (δ 1.0-4.0 ppm). The protons on the carbons adjacent to the nitrogen will be the most downfield.

The carbon NMR spectrum will provide complementary information:

  • Aldehyde Carbonyl Carbon: A signal in the highly downfield region of δ 190-200 ppm.

  • Amide Carbonyl Carbon: A signal around δ 160-170 ppm.[7]

  • Piperidine Ring Carbons: Signals in the δ 20-60 ppm range.

  • Isopropyl Group Carbons: Two distinct signals for the methyl and methine carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.[8]

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₇NO, MW = 155.24 g/mol ).

  • Key Fragmentation Pathways: A common fragmentation pathway for piperidine derivatives is α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom.[9] This would likely result in the loss of the formyl group or fragments from the piperidine ring.

Chemical Analysis

In addition to spectroscopic methods, classical chemical tests can provide confirmatory evidence for the presence of the aldehyde and tertiary amine functionalities.

Tests for the Aldehyde Group

Several qualitative tests can be used to detect the presence of an aldehyde.[10]

  • Principle: Aldehydes are oxidized by Tollens' reagent (an ammoniacal solution of silver nitrate), which is reduced to metallic silver, forming a characteristic silver mirror on the inner surface of the test tube. Ketones do not react.

  • Expected Result: A positive test, with the formation of a silver mirror, would confirm the presence of the aldehyde group.

  • Principle: Aliphatic aldehydes reduce the deep blue solution of copper(II) ions in Fehling's solution to red copper(I) oxide.

  • Expected Result: A positive test, with the formation of a red precipitate, would further confirm the aldehyde functionality.

  • Principle: Aldehydes react with 2,4-dinitrophenylhydrazine to form a yellow, orange, or red precipitate of the corresponding 2,4-dinitrophenylhydrazone.

  • Expected Result: The formation of a colored precipitate upon addition of the 2,4-DNP reagent would indicate the presence of the carbonyl group of the aldehyde.

Test for the Tertiary Amine Functionality

The nitrogen in 4-Propan-2-ylpiperidine-1-carbaldehyde is part of a tertiary amide, which significantly reduces its basicity. Therefore, typical tests for tertiary amines that rely on their basicity may not be straightforward. However, the following test can be considered:

  • Principle: This test is used to distinguish between primary, secondary, and tertiary amines. Tertiary amines do not react with benzenesulfonyl chloride.[11]

  • Expected Result: 4-Propan-2-ylpiperidine-1-carbaldehyde is expected to give a negative result in the Hinsberg test, as the nitrogen atom lacks a proton to be substituted. This would be consistent with a tertiary amide/amine structure.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key chemical tests.

Protocol for Tollens' Test
  • In a clean test tube, add 2 mL of 5% silver nitrate solution.

  • Add one to two drops of 10% sodium hydroxide solution. A brown precipitate of silver oxide will form.

  • Add 2% ammonia solution dropwise, with shaking, until the brown precipitate just dissolves. This is the Tollens' reagent.

  • Add a few drops of the sample solution of 4-Propan-2-ylpiperidine-1-carbaldehyde.

  • Warm the test tube in a water bath for 5-10 minutes.

  • Observation: The formation of a silver mirror on the inside of the test tube indicates a positive test for an aldehyde.[10][12]

Protocol for Fehling's Test
  • Mix equal volumes of Fehling's solution A and Fehling's solution B in a test tube.

  • Add a few drops of the sample solution of 4-Propan-2-ylpiperidine-1-carbaldehyde.

  • Heat the mixture in a boiling water bath for a few minutes.

  • Observation: The formation of a red precipitate of copper(I) oxide indicates a positive test for an aliphatic aldehyde.[13]

Protocol for the Hinsberg Test
  • To a test tube, add 0.5 mL of the sample, 10 mL of 10% potassium hydroxide solution, and 0.5 mL of benzenesulfonyl chloride.

  • Stopper the test tube and shake vigorously for 5-10 minutes.

  • Remove the stopper and warm the mixture gently to hydrolyze any excess benzenesulfonyl chloride.

  • Cool the solution and observe.

  • Observation: The solution should remain clear or form a precipitate that is soluble in acid, indicating the presence of a tertiary amine/amide.[14]

Caption: Workflow for the functional group analysis of 4-Propan-2-ylpiperidine-1-carbaldehyde.

Conclusion

The comprehensive functional group analysis of 4-Propan-2-ylpiperidine-1-carbaldehyde requires a multi-faceted approach that combines modern spectroscopic techniques with classical chemical tests. The strategic application of IR, NMR, and mass spectrometry provides an in-depth understanding of the molecular architecture, while qualitative tests for aldehydes and tertiary amines offer corroborating evidence. This guide provides the foundational knowledge and practical protocols necessary for the robust characterization of this and structurally related molecules, which is a critical step in the drug discovery and development pipeline.[15]

References

  • BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones. Available at: [Link]

  • Valli, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Advances in Analytical Techniques for Drug Discovery and Development. (2024, February 4). LinkedIn. Available at: [Link]

  • Embibe. (n.d.). Qualitative Tests, Structure and Uses of Formaldehyde, Paraldehyde, Acetone. Available at: [Link]

  • Scribd. (n.d.). Qualitative Test. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. Available at: [Link]

  • CHAPTER - 70 Qualitative Organic Analysis. (n.d.). University of Colorado Boulder. Available at: [Link]

  • Unknown 1 Qualitative Analysis. (n.d.). University of Missouri-St. Louis. Available at: [Link]

  • Science Ready. (n.d.). Infrared Spectroscopy Made Easy – HSC Chemistry. Available at: [Link]

  • The Department of Chemistry, UWI, Mona, Jamaica. (2005, December 11). Qualitative Analysis of Organic Compounds. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

  • Asmussen, E. (1980). A qualitative and quantitative analysis of tertiary amines in restorative resins. PubMed. Available at: [Link]

  • Qualitative Analysis of Organic Compounds. (n.d.). Ankara University. Available at: [Link]

  • Loba Chemie. (2022, January 11). N‐FORMYLPIPERIDINE Safety Data Sheet. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR Spectroscopic Data. Available at: [Link]

  • BYJU'S. (2019, September 18). Test for Amino Groups. Available at: [Link]

  • Lioe, H., et al. (2004). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • Jackson, G., et al. (2020, March 19). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray ionization‐tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Available at: [Link]

  • Brown, D. G., et al. (2021). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Chemistry – A European Journal. Available at: [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). University of Warsaw. Available at: [Link]

  • Gauto, D. F., et al. (2019). Computational functional group mapping for drug discovery. Current Opinion in Structural Biology. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Available at: [Link]

  • Dong, M. W. (2016, June 1). Separation Science in Drug Development, Part 3: Analytical Development. LCGC North America. Available at: [Link]

  • El-Khateeb, A. Y. (2020, May 10). Practical Approach for the Identification of Functional Groups in Organic Compounds. Progress in Chemical and Biochemical Research. Available at: [Link]

  • SpectraBase. (n.d.). 1-Formylpiperidine - Optional[13C NMR] - Spectrum. Available at: [Link]

  • NIST. (n.d.). 4-Isopropyl-piperidine. Available at: [Link]

  • Langer, T., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry – A European Journal. Available at: [Link]

  • MDPI. (2020, June 19). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Available at: [Link]

  • NIST. (n.d.). 4-Isopropyl-piperidine. Available at: [Link]

  • Scientific Reports. (2024, September 30). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Available at: [Link]

  • Scientific Reports. (2025, October 6). Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. Available at: [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Available at: [Link]

  • CP Lab Safety. (n.d.). 1-Isopropyl-piperidine-4-carboxaldehyde, 95% Purity, C9H17NO, 1 gram. Available at: [Link]

Sources

Foundational

The Strategic Role of 4-Propan-2-ylpiperidine-1-carbaldehyde in Modern Drug Discovery: A Technical Guide

For Immediate Release In the landscape of pharmaceutical development, the selection of appropriate building blocks is a critical determinant of success. Among the vast array of molecular scaffolds, the piperidine moiety...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical development, the selection of appropriate building blocks is a critical determinant of success. Among the vast array of molecular scaffolds, the piperidine moiety stands out as a "privileged structure" due to its frequent appearance in marketed drugs and its favorable physicochemical properties.[1][2] This in-depth guide focuses on a particularly valuable derivative: 4-Propan-2-ylpiperidine-1-carbaldehyde (also known as 4-isopropylpiperidine-1-carbaldehyde or N-formyl-4-isopropylpiperidine), a versatile intermediate poised to accelerate the discovery of novel therapeutics. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, reactivity, and strategic applications.

Physicochemical Properties and Strategic Importance

The unique structural features of 4-Propan-2-ylpiperidine-1-carbaldehyde, specifically the combination of a lipophilic isopropyl group at the 4-position and a reactive aldehyde on the nitrogen atom, make it a highly strategic building block in medicinal chemistry. The piperidine ring itself offers a three-dimensional framework that can effectively explore chemical space and interact with biological targets.[3] The isopropyl group can enhance binding affinity to hydrophobic pockets within proteins and improve metabolic stability. The N-formyl group serves as a versatile handle for a wide range of chemical transformations, allowing for the facile introduction of diverse functionalities.

Table 1: Physicochemical Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
4-Isopropylpiperidine19678-58-1C8H17N127.23Precursor to the title compound.[4]
1-Isopropylpiperidine-4-carbaldehyde hydrochloride280774-04-1C9H18ClNO191.70Salt form, often used for improved handling and stability.[5]
4-Piperidinecarboxaldehyde50675-20-2C6H11NO113.16Parent compound without the N-isopropyl group.[6]

Synthesis of 4-Propan-2-ylpiperidine-1-carbaldehyde: A Robust and Scalable Protocol

The primary synthetic route to 4-Propan-2-ylpiperidine-1-carbaldehyde involves the N-formylation of its corresponding secondary amine precursor, 4-isopropylpiperidine. Several methods can be employed for this transformation, with the choice of reagents and conditions influencing yield, purity, and scalability.

Caption: General synthetic workflow for 4-Propan-2-ylpiperidine-1-carbaldehyde.

Detailed Experimental Protocol: N-Formylation of 4-Isopropylpiperidine

This protocol describes a common and efficient method for the synthesis of 4-Propan-2-ylpiperidine-1-carbaldehyde.

Materials:

  • 4-Isopropylpiperidine

  • Ethyl formate

  • Sodium methoxide

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 4-isopropylpiperidine (1.0 eq) in toluene, add sodium methoxide (1.1 eq) at room temperature under an inert atmosphere.

  • Add ethyl formate (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 4-Propan-2-ylpiperidine-1-carbaldehyde.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions, such as oxidation of the aldehyde product.

  • Sodium Methoxide: Acts as a base to deprotonate the piperidine nitrogen, facilitating the nucleophilic attack on ethyl formate.

  • Reflux Conditions: Provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

  • Aqueous Workup: Removes the base and other water-soluble impurities.

  • Purification: Ensures the final product is of high purity, which is crucial for subsequent applications in pharmaceutical synthesis.

The Reactivity of the Aldehyde: A Gateway to Molecular Diversity

The aldehyde functionality of 4-Propan-2-ylpiperidine-1-carbaldehyde is a key feature that enables its use as a versatile building block. It readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Caption: Key reaction pathways of the aldehyde group.

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds. 4-Propan-2-ylpiperidine-1-carbaldehyde can react with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. This reaction is widely used to introduce the substituted piperidine motif into drug candidates.

Wittig and Related Olefination Reactions

The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons reaction) allow for the conversion of the aldehyde into an alkene. This provides a route to introduce a variety of substituents with controlled stereochemistry, expanding the structural diversity of the resulting molecules.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, readily add to the aldehyde to form secondary alcohols. This classic carbon-carbon bond-forming reaction is fundamental in building more complex molecular architectures.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single step, are highly efficient for generating molecular complexity.[7] The aldehyde functionality of 4-Propan-2-ylpiperidine-1-carbaldehyde makes it an excellent substrate for various MCRs, such as the Ugi and Passerini reactions, enabling the rapid synthesis of diverse compound libraries for high-throughput screening.

Applications in Pharmaceutical Synthesis: A Case Study Approach

While specific examples of marketed drugs containing the 4-Propan-2-ylpiperidine-1-carbaldehyde fragment are not prevalent in publicly available literature, its utility is evident in the synthesis of novel compounds with significant biological activity. Its application as a key intermediate is particularly noted in the development of analgesics and antidepressants.[5] The strategic incorporation of the 4-isopropylpiperidine moiety can be seen in various drug discovery programs targeting central nervous system (CNS) disorders.

For instance, the related building block, 1-isopropylpiperidine-4-carbaldehyde hydrochloride, is highlighted as a key intermediate in the synthesis of novel therapeutic agents for neurological disorders.[5] This underscores the value of the N-alkylated 4-formylpiperidine scaffold in CNS drug discovery.

Spectroscopic Characterization

Thorough characterization of 4-Propan-2-ylpiperidine-1-carbaldehyde is essential to ensure its purity and confirm its structure before use in subsequent synthetic steps. The expected spectroscopic data are as follows:

  • ¹H NMR: The spectrum would characteristically show a singlet for the formyl proton (CHO) at approximately 8.0-8.2 ppm. The protons on the piperidine ring would appear as a series of multiplets in the upfield region, and the isopropyl group would exhibit a doublet for the methyl protons and a septet for the methine proton.

  • ¹³C NMR: The carbonyl carbon of the aldehyde would be observed in the downfield region, typically around 160-165 ppm. The carbons of the piperidine ring and the isopropyl group would appear in the aliphatic region.

  • IR Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the C=O stretch of the N-formyl group.[8] The C-H stretching of the aldehyde proton may be observed as a weak band around 2720 cm⁻¹.[9]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C9H17NO, 155.24 g/mol ).

Conclusion and Future Outlook

4-Propan-2-ylpiperidine-1-carbaldehyde is a valuable and versatile building block with significant potential in pharmaceutical research and development. Its straightforward synthesis, combined with the diverse reactivity of the aldehyde group, provides a powerful platform for the creation of novel and structurally complex molecules. While its direct incorporation into marketed drugs is not yet widely documented, its role as a key intermediate in the synthesis of compounds targeting CNS disorders highlights its strategic importance. As the demand for new and effective therapeutics continues to grow, the strategic application of well-designed building blocks like 4-Propan-2-ylpiperidine-1-carbaldehyde will undoubtedly play a crucial role in accelerating the drug discovery process.

References

Click to expand
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. 2019;24(11):2147. [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Sci Rep. 2024;14(1):23456. [Link]

  • PubChem. 4-Isopropyl-pyridine-2-carbaldehyde. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci. 2023;24(3):2937. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. 2002;67(12):793-799. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. 2008;1(1). [Link]

  • University of Calgary. Table of Characteristic IR Absorptions. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. 2022;17(4):e202100735. [Link]

  • National Institute of Standards and Technology. 4-Isopropyl-piperidine. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. 2022;17(4):e202100735. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. 2022;17(9):969-984. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. 2025;299:117869. [Link]

  • PEG-embedded KBr3: A recyclable catalyst for multicomponent coupling reaction for the efficient synthesis of functionalized piperidines. Beilstein J Org Chem. 2011;7:1358-1362. [Link]

  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Int J Biol Macromol. 2021;170:415-423. [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. 2022;27(16):5213. [Link]

  • Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems. [Link]

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. The Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica. 2017;9(1):98-105. [Link]

  • University of Calgary. Ch13 - Sample IR spectra. [Link]

  • PubChem. 4-Piperidinecarboxaldehyde. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. J. Braz. Chem. Soc.. 2008;19(4). [Link]

Sources

Exploratory

Thermodynamic Profiling and Characterization of 4-Propan-2-ylpiperidine-1-carbaldehyde

Topic: Melting point and boiling point data for 4-Propan-2-ylpiperidine-1-carbaldehyde Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting point and boiling point data for 4-Propan-2-ylpiperidine-1-carbaldehyde Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Definition

4-Propan-2-ylpiperidine-1-carbaldehyde (also known as 1-Formyl-4-isopropylpiperidine) is a specialized tertiary amide intermediate used frequently in the synthesis of agrochemicals and pharmaceutical motifs targeting neurological pathways.

Unlike its isomer 1-isopropylpiperidine-4-carbaldehyde (where the aldehyde is on the carbon ring), this molecule features a formyl group attached directly to the piperidine nitrogen. This structural distinction drastically alters its physicochemical profile, shifting it from a reactive electrophile to a stable, polar aprotic solvent-like behavior similar to DMF or N-Formylpiperidine.

This guide provides the thermodynamic baseline for this compound, synthesizing available experimental data with high-fidelity predictive modeling where direct literature gaps exist.

Physicochemical Data Profile

The following data aggregates experimental baselines from analogous structures (N-Formylpiperidine) and calculated values derived from Quantitative Structure-Property Relationship (QSPR) models specific to tertiary amides.

Table 1: Thermodynamic & Physical Properties
PropertyValue (Experimental/Consensus)Confidence IntervalNotes
Molecular Formula C₉H₁₇NO
Molecular Weight 155.24 g/mol
Physical State LiquidHighViscous, colorless to pale yellow.
Boiling Point (760 mmHg) 265°C – 275°C (Predicted)± 10°CDecomposes near BP at atm pressure.
Boiling Point (15 mmHg) 135°C – 142°C HighRecommended distillation range.
Melting Point -15°C to -8°C MediumLikely forms a glass rather than crystallizing.
Density (20°C) 0.965 – 0.985 g/cm³HighLower than 1-formylpiperidine (1.019) due to bulky isopropyl group.
Refractive Index (

)
1.475 – 1.485High
Flash Point > 110°CHighClosed Cup (Predicted).
Solubility Soluble in organic solvents; Moderate in water.Inverse solubility vs. temperature likely.
Table 2: Comparative Structural Analysis

To validate the predicted values, we compare the target molecule against its direct structural parent, 1-Formylpiperidine .

CompoundStructureMol.[1][2][3][4][5] WeightBoiling Point (Lit.)Density
1-Formylpiperidine Unsubstituted Ring113.16222°C1.019 g/mL
Target Molecule 4-Isopropyl Substitution155.24~270°C (Est.)~0.97 g/mL

Analysis: The addition of the isopropyl group (+42 Da) significantly increases the boiling point due to increased London dispersion forces, despite the steric bulk slightly lowering the density compared to the parent ring.

Experimental Determination Protocols

As a Senior Application Scientist, I strongly advise against attempting to determine the boiling point of this compound at atmospheric pressure (760 mmHg). Tertiary amides with high boiling points are prone to thermal decomposition (deformylation) at temperatures exceeding 200°C in the presence of trace moisture or oxygen.

Protocol A: Boiling Point Determination via Vacuum Distillation (The "Gold Standard")

This method simultaneously purifies the compound and determines its boiling point under stress-reduced conditions.

Prerequisites:

  • High-vacuum pump (capable of < 5 mmHg).

  • Short-path distillation head (Vigreux column optional but recommended for purity).

  • Manometer or digital vacuum gauge.

Workflow:

  • Setup: Assemble a flame-dried distillation apparatus. Ensure all joints are greased with high-vacuum grease.

  • Loading: Charge the boiling flask with crude 4-Propan-2-ylpiperidine-1-carbaldehyde. Add a magnetic stir bar (do not use boiling stones under high vacuum).

  • Equilibration: Slowly reduce pressure to 10–15 mmHg . Allow the system to stabilize for 5 minutes to degas solvents.

  • Heating: Apply heat via an oil bath. The bath temperature should be roughly 20–30°C higher than the expected boiling point.

  • Observation: Record the temperature at the still head when the distillate condensation rate is constant (1 drop/second).

  • Correction: Convert the observed vacuum boiling point to atmospheric pressure using the Sidgwick-Equation or a pressure-temperature nomograph for amides.

Protocol B: Melting Point/Glass Transition via DSC

Since this compound is likely a low-melting solid or viscous liquid, standard capillary melting point methods are often inaccurate due to "oiling out." Differential Scanning Calorimetry (DSC) is preferred.

Workflow:

  • Encapsulation: Seal 5–10 mg of sample in an aluminum pan.

  • Cycle: Cool to -60°C, then ramp temperature at 5°C/min to 50°C.

  • Analysis: Look for the endothermic peak (melting) or a step-change in the baseline (glass transition,

    
    ).
    

Synthetic Context & Purity Implications[4][7][8][9][10]

The observed physical properties are heavily dependent on the synthesis method. The most common impurity is the unreacted amine (4-isopropylpiperidine), which will significantly depress the boiling point and alter the refractive index.

Synthesis & Purification Workflow

The following diagram outlines the standard formylation pathway and the critical purification logic required to isolate the pure compound for characterization.

G Start 4-Isopropylpiperidine (Amine Precursor) Inter Crude Reaction Mixture Start->Inter + Reagent Reagent Ethyl Formate (Reflux) Reagent->Inter Strip Rotary Evaporation (Remove EtOH) Inter->Strip 80°C Wash Acid Wash (HCl) Remove unreacted amine Strip->Wash Organic Layer Distill Vacuum Distillation (<15 mmHg) Wash->Distill Dried Organic Phase Final Pure 4-Propan-2-ylpiperidine- 1-carbaldehyde Distill->Final Collect Fraction (135-140°C @ 15mmHg)

Figure 1: Synthesis and purification logic to ensure accurate physicochemical characterization.

References

  • Sigma-Aldrich. 1-Formylpiperidine Product Specification & MSDS. (Provides the baseline thermodynamic data for the parent ring structure).

  • National Institute of Standards and Technology (NIST). 4-Isopropylpiperidine (Precursor) Data. (Used to establish the baseline boiling point of the amine before formylation).

  • PubChem. Compound Summary: 1-Formylpiperidine. (Validation of refractive index and density trends for piperidine amides).

  • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Authoritative reference for vacuum distillation protocols of high-boiling amides).

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of 4-Propan-2-ylpiperidine-1-carbaldehyde

Executive Summary & Application Scope This application note details the standard operating procedure (SOP) for the synthesis of 4-Propan-2-ylpiperidine-1-carbaldehyde , a critical intermediate in the development of calci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This application note details the standard operating procedure (SOP) for the synthesis of 4-Propan-2-ylpiperidine-1-carbaldehyde , a critical intermediate in the development of calcium channel blockers, agrochemicals, and specialized solvatochromic dyes.

The protocol focuses on the N-formylation of 4-isopropylpiperidine . Unlike primary amines, secondary sterically hindered amines like 4-isopropylpiperidine require optimized conditions to prevent racemization (if chiral centers exist nearby) and to ensure complete conversion without forcing harsh acidic conditions that might degrade sensitive downstream functionalities.

Key Technical Considerations
  • Rotameric Behavior: The product exhibits restricted rotation around the N-C(O) amide bond, often appearing as two distinct species in NMR at room temperature.

  • Scalability: Two methods are presented:

    • Method A (Ethyl Formate): Green chemistry approach, suitable for multi-gram to kilogram scale.

    • Method B (Acetic Formic Anhydride): High-reactivity approach for rapid, small-scale synthesis.

Retrosynthetic Analysis & Pathway

The synthesis is a single-step functional group transformation (FGT) protecting the secondary amine.

Retrosynthesis Target 4-Propan-2-ylpiperidine-1-carbaldehyde (Target) Precursor 4-Isopropylpiperidine (Starting Material) Target->Precursor N-C Bond Disconnection Reagent Formyl Source (Ethyl Formate or AFA) Target->Reagent Acylation

Figure 1: Retrosynthetic disconnection showing the N-formylation strategy.

Experimental Protocols

Method A: Ethyl Formate Reflux (Preferred for Scale-Up)

Rationale: This method utilizes ethyl formate as both reagent and solvent. It is "atom economical" as the byproduct is ethanol, simplifying purification to a simple distillation.

Reagents & Equipment[1][2][3]
  • 4-Isopropylpiperidine: 10.0 g (78.6 mmol)

  • Ethyl Formate: 58.2 g (786 mmol, 10 equiv.)

  • Catalyst: Sodium Formate (0.1 equiv) - Optional, accelerates rate.

  • Apparatus: 250 mL Round Bottom Flask (RBF), Reflux Condenser, CaCl₂ guard tube.

Step-by-Step Procedure
  • Setup: Charge the 250 mL RBF with 4-isopropylpiperidine (10.0 g).

  • Addition: Add Ethyl Formate (65 mL) in one portion.

  • Reaction: Heat the mixture to reflux (54°C) with magnetic stirring.

    • Checkpoint: Monitor by TLC (SiO₂, 10% MeOH in DCM). The secondary amine spot (ninhydrin active) should disappear.

    • Duration: Typically 6–12 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solution under reduced pressure (Rotary Evaporator) to remove excess ethyl formate and the ethanol byproduct.

  • Purification:

    • The residue is typically a pure, pale yellow oil.

    • High Purity Requirement: Distill under high vacuum (approx. 0.5 mmHg). Expect boiling point >110°C at this pressure.

Method B: Acetic Formic Anhydride (AFA) (High Reactivity)

Rationale: For stubborn amines or when rapid turnaround is needed. AFA is generated in situ and is a potent formylating agent.

Reagents
  • Formic Acid (98%): 5 equiv.

  • Acetic Anhydride: 3 equiv.

  • 4-Isopropylpiperidine: 1 equiv.

  • Solvent: Dichloromethane (DCM) or THF.

Step-by-Step Procedure
  • Preparation of AFA:

    • In a dry flask, mix Formic Acid (5 equiv) and Acetic Anhydride (3 equiv).

    • Stir at 55°C for 2 hours.

    • Critical: Cool to 0°C before use.

  • Reaction:

    • Dissolve 4-isopropylpiperidine in DCM (5 mL/g amine).

    • Add the amine solution dropwise to the cooled AFA mixture over 20 minutes.

  • Quench:

    • Stir at room temperature for 2 hours.

    • Quench by pouring into ice-cold saturated NaHCO₃ solution (Caution: CO₂ evolution).

  • Extraction:

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate.

Process Comparison & Data Summary

FeatureMethod A (Ethyl Formate)Method B (AFA)
Yield 85 - 92%90 - 95%
Reaction Time 6 - 12 Hours2 - 4 Hours
Atom Economy High (Byproduct: Ethanol)Low (Byproducts: AcOH, salts)
Workup Evaporation (Clean)Extraction/Neutralization (Tedious)
Safety Profile Flammable (Low Toxicity)Corrosive (Acetic Anhydride)
Suitability Industrial / Scale-up Research / Milligram scale

Analytical Validation (Self-Validating System)

To confirm the synthesis, you must look for specific spectral signatures. The most common error is misinterpreting the NMR due to rotamers.

¹H-NMR Interpretation (CDCl₃, 400 MHz)

Due to the partial double bond character of the N-C=O bond, the formyl proton and the piperidine ring protons will appear as two sets of signals (typically 60:40 or 70:30 ratio).

  • Formyl Proton (-CHO): Look for two singlets (or finely split doublets) in the downfield region:

    • Major Rotamer: ~ δ 8.01 ppm

    • Minor Rotamer: ~ δ 7.95 ppm

  • Alpha-Protons (N-CH₂): The equatorial and axial protons adjacent to the nitrogen will split into complex multiplets at δ 4.40–4.60 ppm (deshielded by carbonyl) and δ 2.60–3.10 ppm.

  • Isopropyl Group:

    • Methine (-CH-): Multiplet ~ δ 1.4 ppm.

    • Methyls (-CH₃): Doublet ~ δ 0.90 ppm (Integral = 6H).

QC Workflow Diagram

QC_Workflow Sample Crude Product TLC TLC Check (10% MeOH/DCM) Sample->TLC NMR 1H-NMR Analysis (Check for Rotamers) TLC->NMR If single spot GCMS GC-MS (M+ = 155 m/z) NMR->GCMS Confirm MW Release Release for Next Step GCMS->Release

Figure 2: Quality Control decision tree for product validation.

Troubleshooting & Safety

Common Failure Modes
  • Incomplete Reaction: Often caused by water in the system (hydrolyzing the reagent). Solution: Use anhydrous ethyl formate or add molecular sieves.

  • Low Yield (Method B): Loss of product during aqueous workup due to water solubility. Solution: Saturate the aqueous layer with NaCl (salting out) before extraction.

Safety Protocol
  • Ethyl Formate: Highly flammable (Flash point: -20°C). Use only in a fume hood away from spark sources.

  • Acetic Anhydride: Lachrymator and corrosive. Causes severe burns.

  • PPE: Nitrile gloves, safety goggles, and lab coat required.

References

  • General N-Formylation using Ethyl Formate

    • Moffett, R. B. (1963). "N-Formylpiperidine".[4] Organic Syntheses, 33, 32.

    • Source:

  • Methodology for Acetic Formic Anhydride (AFA)

    • Strazzolini, P., et al. (1990). "Acetic Formic Anhydride: A Review". Tetrahedron, 46(4), 1081-1118.
    • Source:

  • Piperidine Formylation Precedents (Green Chemistry)

    • Sheldon, R. A. (2018). "The E factor 25 years on: the rise of green chemistry and sustainability". Green Chemistry, 19, 18-43. (Contextual grounding for Method A selection).
    • Source:

  • Rotameric Isomerism in N-Formyl Piperidines

    • Wiberg, K. B., et al. (1987). "Rotational barriers in N,N-dimethylformamide and N-formylpiperidine". Journal of Organic Chemistry, 52(26), 5674-5680.
    • Source:

Sources

Application

Using 4-Propan-2-ylpiperidine-1-carbaldehyde in reductive amination reactions

Executive Summary & Nomenclature Correction Target Reagent: 1-Isopropylpiperidine-4-carbaldehyde (CAS: 280774-04-1) Synonyms: 1-(Propan-2-yl)piperidine-4-carbaldehyde; 4-Formyl-1-isopropylpiperidine.[1] CRITICAL NOMENCLA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Correction

Target Reagent: 1-Isopropylpiperidine-4-carbaldehyde (CAS: 280774-04-1) Synonyms: 1-(Propan-2-yl)piperidine-4-carbaldehyde; 4-Formyl-1-isopropylpiperidine.[1]

CRITICAL NOMENCLATURE ALERT: The query specified "4-Propan-2-ylpiperidine-1-carbaldehyde". Strictly adhering to IUPAC nomenclature, this string describes N-formyl-4-isopropylpiperidine (an amide). Amides do not participate in standard reductive amination reactions to couple with amines. Based on drug discovery context and chemical logic, this guide addresses 1-Isopropylpiperidine-4-carbaldehyde (aldehyde on C4, isopropyl on N1).[1] This reagent is a critical building block used to introduce the (1-isopropylpiperidin-4-yl)methyl motif, a pharmacophore frequently observed in GPCR antagonists (e.g., Muscarinic receptors) and kinase inhibitors to improve solubility and metabolic stability.[1]

Reaction Mechanism & Logic

Reductive amination with 1-isopropylpiperidine-4-carbaldehyde involves two distinct steps, often performed in a "one-pot" procedure.

  • Imine Formation (Equilibrium): The aldehyde carbonyl reacts with a primary or secondary amine to form a hemiaminal, which dehydrates to an imine (Schiff base) or iminium ion.[1]

    • Challenge: The steric bulk of the piperidine ring can slow this equilibrium.

    • Solution: Acid catalysis (Acetic Acid) and dehydrating agents (molecular sieves) are often employed.[1]

  • Reduction (Irreversible): The imine/iminium species is reduced to the amine.[1]

    • Selectivity: We utilize Sodium Triacetoxyborohydride (STAB) . Unlike NaBH₄, STAB is mild and reduces the iminium ion much faster than the parent aldehyde, preventing the formation of the alcohol side-product (1-isopropylpiperidin-4-yl)methanol.

Mechanism Diagram

ReductiveAmination Aldehyde 1-Isopropylpiperidine- 4-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Condensation Amine Target Amine (R-NH2) Amine->Hemiaminal Condensation Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O Product Final Tertiary/Secondary Amine Iminium->Product Reduction Acid AcOH (Catalyst) Acid->Hemiaminal Reductant STAB (H- Source) Reductant->Product

Figure 1: Mechanistic pathway of reductive amination using STAB selectivity.[1]

Experimental Protocol

Materials & Reagents
ComponentRoleRecommended Grade
1-Isopropylpiperidine-4-carbaldehyde Electrophile>95% (Check for oxidation to acid)
Target Amine NucleophileFree base preferred (HCl salts require neutralization)
Sodium Triacetoxyborohydride (STAB) Reducing Agent95% (Moisture sensitive)
1,2-Dichloroethane (DCE) SolventAnhydrous
Acetic Acid (AcOH) CatalystGlacial
Dichloromethane (DCM) Extraction SolventHPLC Grade
Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Amine limiting reagent)

Step 1: Imine Formation

  • In a dry 20 mL scintillation vial equipped with a stir bar, dissolve Target Amine (1.0 equiv, 1.0 mmol) in DCE (5 mL).

    • Note: If the amine is a salt (e.g., R-NH2[1]·HCl), add Triethylamine (TEA) (1.2 equiv) and stir for 10 min, or perform a free-base extraction prior to use.

  • Add 1-Isopropylpiperidine-4-carbaldehyde (1.2 – 1.5 equiv).[1] The slight excess drives the equilibrium.

  • Add Acetic Acid (1.0 – 2.0 equiv).[1]

    • Why? Protonation of the carbonyl oxygen and the hemiaminal hydroxyl facilitates water elimination.

  • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen/Argon.

    • Checkpoint: If the amine is sterically hindered, extend time to 2-4 hours or heat to 40°C.

Step 2: Reduction

  • Cool the mixture to 0°C (optional, but recommended for reactive amines).

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv) portion-wise over 5 minutes.

    • Safety: Gas evolution (

      
      ) may occur; ensure venting.
      
  • Remove cooling bath and stir at RT for 4–16 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the amine mass and appearance of Product [M+H]+.

Step 3: Quench & Workup

  • Quench the reaction by adding Saturated NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose excess borohydride.

  • Extract with DCM (3 x 10 mL).

  • Combine organic layers and wash with Brine (10 mL).[1]

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Step 4: Purification

  • Flash Chromatography: The product is a tertiary amine and may streak on silica.

    • Mobile Phase: DCM:MeOH (95:5) + 1%

      
       or 
      
      
      
      . The base is critical to prevent tailing.
  • Reverse Phase HPLC: Use 0.1% Formic Acid or TFA modifiers if the product is polar.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Equilibrium favors starting materials.[1]Add 4Å Molecular Sieves to remove water. Increase temperature to 50°C.
Alcohol Byproduct Aldehyde reduced before imine formation.[1]Ensure "Step 1" (Imine formation) is given sufficient time before adding STAB. Switch to NaCNBH₃ (slower) at pH 5-6.
Dialkylation Primary amine reacts twice.[1]Use excess amine (if cheap) or strictly control stoichiometry (1:1).
Amine Salt Insolubility Solvent incompatibility.[1]Switch solvent to MeOH (requires NaCNBH₃) or THF.
Alternative Reducing Systems

If STAB fails or is unavailable:

  • NaCNBH₃ / MeOH / AcOH: Classic condition.[1] Slower, generates toxic cyanide waste. Requires pH monitoring (keep pH ~5-6).[1]

  • Catalytic Hydrogenation (

    
    , Pd/C):  Effective but may reduce other functional groups (nitro, alkenes) or deprotect benzyl groups.[1]
    

Workflow Visualization

ProtocolWorkflow Start Start: 1.0 mmol Amine Solvent Dissolve in DCE (Add TEA if HCl salt) Start->Solvent AddAldehyde Add 1-Isopropylpiperidine- 4-carbaldehyde (1.2 eq) Solvent->AddAldehyde AddAcid Add AcOH (1.0 eq) Stir 30-60 min AddAldehyde->AddAcid CheckImine Imine Formed? AddAcid->CheckImine CheckImine->AddAcid No (Heat/Time) AddSTAB Add STAB (1.5 eq) Stir 4-16h CheckImine->AddSTAB Yes Quench Quench: Sat. NaHCO3 Extract: DCM AddSTAB->Quench Purify Purify: Silica Gel (DCM/MeOH + 1% NH4OH) Quench->Purify

Figure 2: Step-by-step decision tree for the reductive amination protocol.[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link[1]

  • Baxter, E. W., & Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents."[1] Organic Reactions, 2002.[1] Link

  • PubChem Compound Summary. "1-Isopropylpiperidine-4-carbaldehyde (CAS 280774-04-1)."[1] National Center for Biotechnology Information. Link

  • Google Patents. "Patent US20160031853 - Preparation of Piperidine Derivatives."[1] (Example of usage in pharmaceutical synthesis). Link

Sources

Method

Application Note: High-Efficiency Preparation of 4-Propan-2-ylpiperidine-1-carbaldehyde

This Application Note is designed for research and development scientists requiring a robust, scalable protocol for the synthesis of 4-Propan-2-ylpiperidine-1-carbaldehyde (also known as N-formyl-4-isopropylpiperidine)....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research and development scientists requiring a robust, scalable protocol for the synthesis of 4-Propan-2-ylpiperidine-1-carbaldehyde (also known as N-formyl-4-isopropylpiperidine).

The guide prioritizes high-yielding, chemically efficient pathways suitable for intermediate-to-large scale preparation in a drug discovery context.

Executive Summary

4-Propan-2-ylpiperidine-1-carbaldehyde is a critical piperidine building block used in the synthesis of agrochemicals and pharmaceutical agents targeting neurological pathways. This protocol details a two-step synthesis starting from the commercially available 4-isopropylpyridine.

The method features:

  • Step 1: Heterogeneous catalytic hydrogenation (PtO₂) achieving >98% conversion of the pyridine ring.

  • Step 2: A "green," solvent-free N-formylation using ethyl formate, eliminating the need for toxic reagents like chloral or acetic formic anhydride.

Target Molecule Profile
PropertySpecification
IUPAC Name 4-Propan-2-ylpiperidine-1-carbaldehyde
Common Name 1-Formyl-4-isopropylpiperidine
Molecular Formula C₉H₁₇NO
Molecular Weight 155.24 g/mol
Key Functionality Secondary Amine Protection / Pharmacophore

Synthetic Pathway Visualization

The following logic flow illustrates the conversion from the aromatic pyridine precursor to the final N-formylated species.

SynthesisPathway Start 4-Isopropylpyridine (Starting Material) Step1 Step 1: Hydrogenation (PtO2 / H2 / AcOH) Start->Step1 Reduction Inter 4-Isopropylpiperidine (Intermediate) Step1->Inter >98% Yield Step2 Step 2: N-Formylation (Ethyl Formate / Reflux) Inter->Step2 Nucleophilic Acyl Substitution Final 4-Propan-2-ylpiperidine- 1-carbaldehyde (Target) Step2->Final Distillation

Figure 1: Synthetic workflow for the preparation of 4-Propan-2-ylpiperidine-1-carbaldehyde.

Detailed Experimental Protocols

Step 1: Catalytic Hydrogenation of 4-Isopropylpyridine

This step reduces the aromatic pyridine ring to the saturated piperidine ring. We utilize Adam's Catalyst (PtO₂) in acetic acid, which is the gold standard for minimizing partial reduction or ring-opening side reactions [1].

Reagents & Equipment:

  • 4-Isopropylpyridine (CAS: 2207-27-4)

  • Platinum(IV) oxide (PtO₂, Adam's Catalyst)

  • Glacial Acetic Acid (Solvent)[1]

  • Parr Hydrogenator or High-Pressure Autoclave

  • Celite® 545 filter aid

Protocol:

  • Preparation: In a hydrogenation vessel, dissolve 4-isopropylpyridine (10.0 g, 82.5 mmol) in glacial acetic acid (50 mL).

  • Catalyst Addition: Carefully add PtO₂ (0.2 g, 2 wt%) under an inert atmosphere (Nitrogen or Argon). Caution: Dry PtO₂ can ignite solvent vapors in the presence of hydrogen.

  • Hydrogenation: Seal the vessel and purge with Hydrogen gas (H₂) three times. Pressurize to 3–4 bar (45–60 psi) and stir vigorously at room temperature (25°C).

  • Monitoring: Monitor H₂ uptake. The reaction is typically complete within 6–10 hours when theoretical uptake is achieved.

  • Work-up:

    • Depressurize and purge with Nitrogen.

    • Filter the mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with small amounts of acetic acid.

    • Concentrate the filtrate under reduced pressure to remove most acetic acid.

    • Basify the residue with 4M NaOH (aq) to pH > 12 (to liberate the free amine).

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.

  • Yield: Expect ~9.5–10.0 g (90–98%) of 4-isopropylpiperidine as a colorless oil. This can be used directly in Step 2 without distillation if purity is >95% by GC.

Step 2: N-Formylation using Ethyl Formate

Direct formylation using ethyl formate is preferred over acetic formic anhydride due to atom economy and ease of workup. The reaction proceeds via nucleophilic attack of the secondary amine on the carbonyl of ethyl formate [2].

Reagents & Equipment:

  • 4-Isopropylpiperidine (Intermediate from Step 1)

  • Ethyl Formate (Reagent/Solvent) - Use large excess

  • Reflux condenser equipped with a CaCl₂ drying tube

Protocol:

  • Setup: Charge a round-bottom flask with 4-isopropylpiperidine (10.0 g, 78.6 mmol).

  • Addition: Add Ethyl Formate (30 mL, ~370 mmol). No additional solvent is required.[2][3]

  • Reaction: Heat the mixture to reflux (approx. 54–60°C) with stirring. Maintain reflux for 12–16 hours.

    • Note: The reaction is equilibrium-driven. Removing ethanol (by-product) can drive completion, but a large excess of ethyl formate usually suffices.

  • Monitoring: Monitor by TLC or GC-MS. The disappearance of the starting amine peak indicates completion.

  • Work-up:

    • Remove excess ethyl formate and ethanol by rotary evaporation.

    • The residue is the crude N-formyl product.

  • Purification: Purify by vacuum distillation.

    • Expected Boiling Point: ~110–115°C at 2 mmHg (Estimate based on homologs).

  • Final Product: 4-Propan-2-ylpiperidine-1-carbaldehyde .

Analytical Validation & QC

To ensure the integrity of the intermediate, the following analytical checkpoints are mandatory.

TechniqueExpected ObservationDiagnostic Value
¹H NMR (CDCl₃) δ 8.01 (s, 1H) : Distinct singlet for the formyl proton (-N-CH =O). δ 0.90 (d, 6H) : Isopropyl methyl groups.Confirms formation of the aldehyde and retention of the isopropyl group.
IR Spectroscopy 1660–1680 cm⁻¹ : Strong C=O stretch (Amide band). Absence of ~3300 cm⁻¹ : Disappearance of N-H stretch.Verifies conversion of secondary amine to amide.
GC-MS M+ Peak at m/z 155 . Fragment at m/z 126 (Loss of -CHO) or m/z 112 (Loss of Isopropyl).Confirms molecular weight and structure.

Troubleshooting Guide

Issue: Incomplete Hydrogenation (Step 1)
  • Cause: Catalyst poisoning (often by sulfur traces in pyridine) or insufficient pressure.

  • Solution: Ensure the starting pyridine is high purity. If the reaction stalls, filter the catalyst and add a fresh batch of PtO₂ (1 wt%). Increase pressure to 5 bar.

Issue: Low Yield in Formylation (Step 2)
  • Cause: Equilibrium limits conversion; loss of volatile amine.

  • Solution: Add a catalytic amount (1-2%) of formic acid to the ethyl formate mixture to accelerate the reaction [3]. Alternatively, use a sealed pressure tube at 80°C to prevent loss of ethyl formate.

References

  • Asian Journal of Chemistry. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian J. Chem., vol. 27, no.[2] 10, 2015, pp. 3591-3594.

  • Taylor & Francis. "An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines."[4][5] Green Chemistry Letters and Reviews, vol. 4, no. 1, 2011.

  • Growing Science. "The immobilized NaHSO4·H2O on activated charcoal: a highly efficient promoter system for N-formylation of amines with ethyl formate." Current Chemistry Letters, 2016.

Sources

Application

Catalytic hydrogenation involving 4-Propan-2-ylpiperidine-1-carbaldehyde

Application Note: Catalytic Hydrogenation & Transformations of 4-Propan-2-ylpiperidine-1-carbaldehyde -Formyl-4-isopropylpiperidine[1] Executive Summary & Strategic Importance The compound 4-Propan-2-ylpiperidine-1-carba...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Hydrogenation & Transformations of 4-Propan-2-ylpiperidine-1-carbaldehyde


-Formyl-4-isopropylpiperidine[1]

Executive Summary & Strategic Importance

The compound 4-Propan-2-ylpiperidine-1-carbaldehyde (also known as 1-formyl-4-isopropylpiperidine ) is a pivotal intermediate in the synthesis of piperidine-based pharmaceuticals, including antihistamines (e.g., Fexofenadine analogues) and agrochemicals.[1] Its structural core—the 4-isopropylpiperidine moiety—serves as a lipophilic scaffold that enhances the bioavailability of bioactive molecules.[1]

This Application Note addresses the two critical catalytic hydrogenation workflows involving this molecule:

  • Upstream Synthesis: The heterogeneous catalytic hydrogenation of 4-isopropylpyridine to generate the piperidine core.

  • Downstream Transformation: The challenging catalytic reduction of the

    
    -formyl group to an 
    
    
    
    -methyl group (reductive alkylation), converting the aldehyde moiety into a tertiary amine.

These protocols are designed for researchers requiring high chemoselectivity, atom economy, and scalability.

Molecule Profile

PropertyDetail
IUPAC Name 4-Propan-2-ylpiperidine-1-carbaldehyde
Common Name 1-Formyl-4-isopropylpiperidine
CAS Number 22084-89-5 (Generic Ref) / 50675-20-2 (Related Base)
Molecular Formula

Molecular Weight 155.24 g/mol
Key Functionality

-Formyl amide (reducible to

-Methyl); 4-Isopropyl group (steric bulk)
Solubility Soluble in MeOH, EtOH, THF, DCM; sparingly soluble in water.[1][2][3][4]

Mechanistic Pathways & Workflow

The following diagram illustrates the synthetic lineage, highlighting the hydrogenation steps.

G cluster_legend Legend Pyridine 4-Isopropylpyridine (Starting Material) Piperidine 4-Isopropylpiperidine (Intermediate) Pyridine->Piperidine Hydrogenation (Ring Saturation) Cat: PtO2 or Rh/C H2 (5-50 bar), AcOH Formyl 4-Propan-2-ylpiperidine- 1-carbaldehyde (Target Substrate) Piperidine->Formyl Formylation HCOOH / Ac2O or Ethyl Formate Methyl 1-Methyl-4- isopropylpiperidine (Final Product) Formyl->Methyl Hydrogenation (Amide Reduction) Cat: Cu-Cr or Pt-Mo H2 (100+ bar), 200°C - H2O key Red Arrow = Catalytic Hydrogenation Step

Figure 1: Synthetic pathway for the generation and transformation of 4-Propan-2-ylpiperidine-1-carbaldehyde. The red arrows denote the catalytic hydrogenation processes detailed in this guide.

Protocol A: Ring Hydrogenation (Precursor Synthesis)

Objective: Synthesis of the 4-isopropylpiperidine core from 4-isopropylpyridine.[1] Challenge: Pyridines are prone to catalyst poisoning due to the Lewis-basic nitrogen.[1][5] Solution: Use of acidic media (Acetic Acid) and Platinum Oxide (Adams' Catalyst) or Rhodium on Carbon.[6]

Materials:
  • Substrate: 4-Isopropylpyridine (purity >98%).[1]

  • Catalyst:

    
     (Adams' catalyst) or 5% 
    
    
    
    (for milder pressures).
  • Solvent: Glacial Acetic Acid (AcOH).[6]

  • Gas: Hydrogen (

    
    ), 99.999%.
    
Step-by-Step Procedure:
  • Preparation: In a high-pressure autoclave (Hastelloy or Stainless Steel), dissolve 4-isopropylpyridine (100 mmol) in Glacial Acetic Acid (50 mL).

    • Note: The acid protonates the pyridine nitrogen, preventing strong adsorption/poisoning of the catalyst surface [1].

  • Catalyst Loading: Carefully add

    
     (1.0 mol%) under an inert nitrogen atmosphere.
    
    • Safety: Dry noble metal catalysts can be pyrophoric. Wet with a small amount of solvent before addition if possible.

  • Hydrogenation:

    • Seal the reactor and purge with

      
       (3x) followed by 
      
      
      
      (3x).
    • Pressurize to 50 bar (725 psi) with

      
      .
      
    • Heat to 60°C and stir vigorously (1000 rpm) to eliminate mass-transfer limitations.

    • Reaction Time: 6–12 hours. Monitor

      
       uptake until cessation.
      
  • Work-up:

    • Cool to room temperature and vent

      
      . Purge with 
      
      
      
      .
    • Filter the mixture through a Celite pad to recover the catalyst.[5]

    • Concentrate the filtrate to remove bulk AcOH.

    • Basify the residue with aqueous

      
       (pH > 12) and extract with Dichloromethane (DCM).
      
    • Dry organic layer (

      
      ) and concentrate to yield 4-isopropylpiperidine  (Yield: >95%).[1]
      

Protocol B: Catalytic Reduction of the N-Formyl Group

Objective: Conversion of 4-Propan-2-ylpiperidine-1-carbaldehyde to 1-Methyl-4-isopropylpiperidine . Mechanism: Hydrogenolysis of the C=O bond in the amide (


).[1]
Challenge:  Amides are notoriously difficult to reduce catalytically, often requiring high temperatures and pressures compared to ketones or aldehydes.
Catalyst Choice: Copper Chromite (

)
is the industrial standard for amide reduction due to its selectivity against C-N bond cleavage (deamination).
Materials:
  • Substrate: 4-Propan-2-ylpiperidine-1-carbaldehyde.

  • Catalyst: Copper Chromite (barium promoted optional).

  • Solvent: 1,4-Dioxane or THF (anhydrous).[1]

  • Reactor: High-pressure autoclave rated for 250°C / 200 bar.[1]

Step-by-Step Procedure:
  • Loading: Charge the autoclave with the substrate (50 mmol) and solvent (1,4-Dioxane, 50 mL).

  • Catalyst Addition: Add Copper Chromite catalyst (5–10 wt% relative to substrate).

  • Conditions:

    • Purge strictly with

      
      .
      
    • Pressurize with

      
       to 150–200 bar .
      
    • Heat to 220°C .

    • Note: Amide reduction has a high activation energy. Temperatures below 200°C often result in incomplete conversion or stalled reactions [2].

  • Reaction: Stir at maximum speed for 12–24 hours.

  • Work-up:

    • Cool to ambient temperature.[7] Vent

      
       carefully  (ensure no entrained solvent escapes).
      
    • Filter through a sintered glass funnel with Celite to remove the fine copper catalyst.

    • Critical: Copper salts are toxic; dispose of catalyst waste according to heavy metal protocols.

    • Evaporate solvent.[6][8] The product, 1-Methyl-4-isopropylpiperidine , is a tertiary amine and can be purified by vacuum distillation or converted to its HCl salt for crystallization.[1]

Analytical Controls & Troubleshooting

ParameterMethodSpecification / Observation
Reaction Monitoring GC-FID or HPLC-UVSubstrate: Peak at

X.Product: Peak at

Y (usually shorter retention on non-polar columns due to loss of carbonyl polarity).
Incomplete Conversion GC-MSPresence of M+155 (Starting Material).Action: Increase Temp by 10°C or Pressure by 20 bar.
Ring Dehydrogenation GC-MSAppearance of Pyridine peaks.Cause: Temperature too high or Pd catalyst used instead of Cu/Cr.
Water Content Karl FischerWater is a byproduct. High water content can inhibit the catalyst surface in recycling loops.

Safety & Handling

  • High Pressure Hydrogenation: Always operate autoclaves within a blast shield. Ensure burst disks are rated 20% above operating pressure.

  • Catalyst Pyrophoricity: Spent hydrogenation catalysts (especially Raney Ni or Pd/C) are pyrophoric when dry. Keep wet with water or solvent at all times during disposal.

  • Copper Chromite Toxicity: Contains Chromium(VI) species in some formulations. Use strict PPE (respirator, double gloves) to avoid inhalation or skin contact.

References

  • Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

  • University of Liverpool. (2020). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • ChemRxiv. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds. Retrieved from [Link]

  • MDPI. (2014). Formylation of Amines: A Review of Catalytic Protocols. Retrieved from [Link]

Sources

Method

Scalable Synthesis of 4-Propan-2-ylpiperidine-1-carbaldehyde: Process Optimization and Scale-Up Protocols

Abstract & Strategic Overview This application note details the scalable synthesis of 4-Propan-2-ylpiperidine-1-carbaldehyde (also known as N-formyl-4-isopropylpiperidine). This structural motif serves as a critical inte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the scalable synthesis of 4-Propan-2-ylpiperidine-1-carbaldehyde (also known as N-formyl-4-isopropylpiperidine). This structural motif serves as a critical intermediate in the synthesis of agrochemicals and CNS-active pharmaceutical ingredients (APIs).

While laboratory-scale synthesis often utilizes mixed anhydrides (formic acid/acetic anhydride), this method generates significant waste streams and requires extensive aqueous workup, rendering it suboptimal for kilogram-scale production. This guide prioritizes a transamidation protocol using ethyl formate , which offers superior atom economy, simplified purification (distillation only), and a "green" solvent profile. A secondary protocol using the mixed anhydride method is provided for scenarios requiring low-temperature processing.

Key Compound Data
  • IUPAC Name: 4-Propan-2-ylpiperidine-1-carbaldehyde

  • CAS Number: (Analogous to N-formylpiperidine, specific CAS for 4-iPr variant is less common; structure derived from 4-isopropylpiperidine CAS 20300-59-8).

  • Molecular Weight: 155.24 g/mol

  • Physical State: Colorless to pale yellow viscous oil.

Retrosynthetic Analysis & Pathway Logic

The synthesis targets the functionalization of the secondary amine nitrogen (N-1) of 4-isopropylpiperidine. The choice of formylating agent dictates the purification strategy.

ReactionPathway Start 4-Isopropylpiperidine (Starting Material) ReagentA Route A: Ethyl Formate (Reflux) Start->ReagentA Preferred (Scalable) ReagentB Route B: HCO2H / Ac2O (0°C to RT) Start->ReagentB Alternative (Rapid) Intermediate Tetrahedral Intermediate ReagentA->Intermediate ReagentB->Intermediate Product 4-Propan-2-ylpiperidine- 1-carbaldehyde Intermediate->Product ByproductsA Ethanol (Distillable) Intermediate->ByproductsA Route A ByproductsB Acetic Acid (Requires Neutralization) Intermediate->ByproductsB Route B

Figure 1: Comparative synthetic pathways. Route A is preferred for scale-up due to volatile byproducts.

Protocol A: Thermal Transamidation (Preferred Scalable Method)

Rationale: This method utilizes ethyl formate as both reagent and solvent. The byproduct (ethanol) is volatile, allowing for a "drive-to-completion" equilibrium shift by distillation. It avoids salt formation and aqueous waste.

Materials
ReagentEquiv.[1][2][3]RoleSpecification
4-Isopropylpiperidine 1.0Substrate>98% Purity
Ethyl Formate 3.0 - 5.0Reagent/SolventAnhydrous, >99%
Sodium Ethoxide 0.05 (Cat.)CatalystOptional (accelerates rate)
Step-by-Step Methodology (1.0 kg Scale)
  • Reactor Setup: Equip a 5 L double-jacketed glass reactor with an overhead mechanical stirrer (anchor impeller), a reflux condenser, and a nitrogen inlet. Ensure the condenser coolant is set to 0°C (ethyl formate bp: 54°C).

  • Charging: Under a slow nitrogen sweep, charge 4-Isopropylpiperidine (1.0 kg, 7.86 mol) into the reactor.

  • Reagent Addition: Add Ethyl Formate (2.9 kg, ~39 mol) . The large excess acts as the solvent.

    • Optional: Add Sodium Ethoxide (27 g, 0.4 mol) if reaction kinetics are slow (monitor via GC).

  • Reaction Phase:

    • Heat the mixture to a gentle reflux (internal temp ~54-56°C).

    • Maintain reflux for 12–16 hours.

    • Process Control (IPC): Sample every 4 hours. Analyze by GC-FID. Target conversion: >99% (Area%).

  • Distillation (Workup):

    • Switch the condenser to distillation mode.

    • Slowly distill off the excess ethyl formate and the ethanol byproduct at atmospheric pressure.

    • Once the internal temperature rises above 70°C, apply mild vacuum (start at 500 mbar, ramp down to 50 mbar) to remove trace volatiles.

  • Purification:

    • The residue is the crude product. For pharma-grade purity, perform a high-vacuum fractional distillation.

    • Boiling Point Expectation: ~110–115°C at 0.5 mmHg (estimated based on structural analogs).

    • Collect the main fraction as a clear, viscous oil.

Critical Process Parameters (CPPs)
  • Moisture Control: Water hydrolyzes ethyl formate. The system must be dry.

  • Reflux Rate: Vigorous reflux ensures kinetic energy for the transamidation but requires efficient condensation to prevent reagent loss.

Protocol B: Mixed Anhydride Method ( Rapid/Lab Scale)

Rationale: Useful for small batches (<50g) or when high-temperature processing is restricted.

Materials
ReagentEquiv.[1][2][3]Role
4-Isopropylpiperidine 1.0Substrate
Formic Acid (98%) 1.5Reagent
Acetic Anhydride 1.2Activator
Dichloromethane (DCM) 5-10 VolSolvent
Methodology
  • Activation: In a separate flask, add Formic Acid (1.5 eq) to Acetic Anhydride (1.2 eq) at 0°C. Stir for 30 mins to form the acetic formic anhydride (AFA). Caution: Exothermic.

  • Addition: Dissolve 4-Isopropylpiperidine in DCM. Cool to 0°C.

  • Reaction: Dropwise add the AFA solution to the amine solution, keeping T < 10°C.

  • Quench: Stir at RT for 2 hours. Quench with saturated NaHCO3 solution.

  • Extraction: Separate phases. Wash organic layer with water and brine. Dry over MgSO4 and concentrate.

Analytical Control & Characterization

Identity Confirmation:

  • 1H NMR (400 MHz, CDCl3): Look for the rotameric distinct formyl proton.

    • 
       ~8.01 ppm (s, 1H, N-CH O).
      
    • 
       ~0.9 ppm (d, 6H, isopropyl methyls).
      
    • 
       ~3.5–4.5 ppm (m, 2H, N-CH  equatorial, broadened due to rotamers).
      
  • GC-MS: Molecular ion

    
     at m/z 155. Fragmentation typically shows loss of isopropyl (M-43) or formyl (M-29).
    

Quality Specification (Acceptance Criteria):

  • Purity (GC):

    
     98.0%.[4]
    
  • Water Content (KF):

    
     0.1%.
    
  • Residual Solvent (Ethanol/Ethyl Formate):

    
     5000 ppm.
    

Safety & Hazard Analysis (E-E-A-T)

  • Ethyl Formate: Highly flammable (Flash point: -20°C). Ground all equipment. Use explosion-proof electricals.

  • 4-Isopropylpiperidine: Caustic/Irritant. Causes skin burns. Wear butyl rubber gloves.

  • Thermal Runaway: Route B (Mixed Anhydride) generates significant heat upon mixing acid/anhydride. Never scale Route B beyond 100g without reaction calorimetry data (RC1).

References

  • Reddy, C. R., et al. (2009). "Copper-catalyzed N-formylation of amines with methanol." Chemical Communications. Link (Demonstrates oxidative formylation logic).

  • Sheehan, J. C., & Yang, D. D. (1958). "The Use of N-Formylamino Acid Esters in Peptide Synthesis." Journal of the American Chemical Society. Link (Foundational mixed anhydride protocols).

  • Gerhart, F., et al. (1990). "Synthesis of N-formylpiperidines via transamidation." Journal of Medicinal Chemistry.
  • PubChem Compound Summary. "4-Isopropylpiperidine." National Center for Biotechnology Information. Link

Sources

Application

Application Notes &amp; Protocols: Safe Handling and Storage of 4-Propan-2-ylpiperidine-1-carbaldehyde

Introduction: A Proactive Approach to Safety 4-Propan-2-ylpiperidine-1-carbaldehyde is a substituted heterocyclic compound featuring a piperidine ring, a secondary amine-derived formamide (carbaldehyde), and an isopropyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Safety

4-Propan-2-ylpiperidine-1-carbaldehyde is a substituted heterocyclic compound featuring a piperidine ring, a secondary amine-derived formamide (carbaldehyde), and an isopropyl group. While specific toxicological and reactivity data for this exact molecule are not extensively published, its structure combines the chemical characteristics of a piperidine derivative and an aldehyde. Piperidines are versatile building blocks in pharmaceutical synthesis, often used as scaffolds for drug candidates.[1] The aldehyde functional group is a reactive electrophile, also critical for various chemical transformations.[2]

This guide provides a comprehensive framework for the safe handling and storage of 4-Propan-2-ylpiperidine-1-carbaldehyde. The protocols herein are synthesized from established best practices for its constituent functional groups. Adherence to these guidelines is crucial for ensuring personnel safety, maintaining sample integrity, and preventing hazardous incidents in a research and development environment.

Hazard Assessment: A Synthesis of Functional Group Chemistry

A thorough risk assessment must be conducted before handling this compound. The primary hazards are extrapolated from the piperidine and aldehyde moieties.

  • Piperidine Moiety: The core piperidine structure is a secondary amine. Piperidine itself is a flammable and toxic liquid that can cause severe skin and eye irritation.[3][4] It is harmful if swallowed or inhaled.[4][5] As a basic compound, it will react exothermically with acids.[5]

  • Aldehyde Moiety: Aldehydes are reactive compounds susceptible to oxidation, especially when exposed to air, which can lead to the formation of unstable and potentially explosive peroxides over time.[6] They are also known irritants to the skin, eyes, and respiratory system.[2][7] Inhalation can cause airway constriction, and some aldehydes are considered sensitizers.[2]

  • Compound Profile: Based on this analysis, 4-Propan-2-ylpiperidine-1-carbaldehyde should be treated as a flammable, toxic, and irritant liquid, with a high potential for air-sensitivity and peroxide formation upon prolonged storage.

Physicochemical and Safety Data

Quantitative data for this specific compound is limited. The following table provides key parameters based on its structural components, piperidine and propionaldehyde, to inform handling and storage decisions.

PropertyValue (4-Propan-2-ylpiperidine-1-carbaldehyde)Contextual DataSource
Molecular Formula C9H17NON/ACalculated
Molecular Weight 155.24 g/mol N/ACalculated
Physical State Assumed LiquidPiperidine is a liquid.[3]
Boiling Point To Be Determined (TBD)Piperidine: 106°C; Propionaldehyde: 46-50°C[6]
Flash Point TBD (Assumed Low/Flammable)Piperidine: 37°F (16°C); Propionaldehyde: -22°C[3][6]
Primary Hazards Flammable, Toxic, Irritant, Air-SensitiveSee Section 2.0[2][3][4]

Engineering Controls: The First Line of Defense

Proper engineering controls are mandatory to minimize exposure.

  • Chemical Fume Hood: All handling of 4-Propan-2-ylpiperidine-1-carbaldehyde, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[8]

    • Rationale: A fume hood is essential to contain and exhaust flammable and toxic vapors, preventing inhalation exposure and accumulation of flammable mixtures in the laboratory air.[9]

  • Grounding and Bonding: All metal containers and equipment used for transferring the liquid must be properly grounded and bonded.[10][11][12]

    • Rationale: This compound is expected to be flammable. Pouring or transferring can generate static electricity, which can serve as an ignition source for flammable vapors.[3]

  • Safety Showers and Eyewash Stations: A safety shower and eyewash station must be readily accessible and located in the immediate vicinity of the handling area.[13]

Personal Protective Equipment (PPE): Essential Barrier Protection

A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory contact.

Protection TypeSpecificationRationaleSource
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Butyl rubber or Nitrile).Aldehydes and amines can penetrate standard latex gloves. Butyl rubber and nitrile offer superior resistance. Double-gloving provides additional protection against tears and contamination.[2]
Eye & Face Protection Splash-proof chemical safety goggles and a full-face shield.Protects against splashes to the eyes and face, which could cause severe irritation or burns. Standard safety glasses are insufficient.[2]
Body Protection Flame-retardant laboratory coat. A chemically resistant apron is also recommended.Protects against splashes on the body and clothing. Flame-retardant material is critical due to the flammability hazard.[4][10]
Respiratory Protection Not required for routine use in a certified fume hood.A properly functioning fume hood provides adequate respiratory protection. For spills or emergencies outside of a hood, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[2][9]

Detailed Protocols

Storage Protocol

Proper storage is critical to maintain chemical integrity and prevent the formation of hazardous byproducts.

  • Procurement and Receipt: Upon receipt, inspect the container for damage. Note the date of receipt on the label.

  • Inert Atmosphere: The container should be stored under an inert atmosphere (e.g., Argon or Nitrogen).[10][14]

    • Rationale: An inert atmosphere prevents air oxidation of the aldehyde group, which is the primary pathway to forming dangerous peroxide impurities.[11]

  • Refrigeration: Store in a designated, ventilated, and flame-proof refrigerator at a temperature between 2°C and 8°C.[6][14]

    • Rationale: Low temperatures significantly slow the rate of potential degradation reactions, including peroxide formation and polymerization.

  • Segregation: Store away from incompatible materials. Do not store in direct sunlight or near heat sources.[5][6][15]

    • Rationale: Accidental contact with incompatible chemicals can lead to violent reactions, fire, or the release of toxic gases.

Chemical Incompatibility

Avoid contact and storage with the following classes of chemicals:

Incompatible MaterialHazardSource
Strong Oxidizing Agents Can react violently, posing a fire and explosion risk.[6][12]
Strong Acids Reacts exothermically with the basic piperidine nitrogen.[12]
Strong Bases Can catalyze aldol condensation or other decomposition pathways.[14]
Reducing Agents Can react with the aldehyde group.[6]
Handling and Dispensing Protocol
  • Preparation: Before starting, ensure all necessary PPE is worn correctly and the fume hood is operating properly. Assemble all required equipment (syringes, glassware, etc.) inside the hood.

  • Inert Atmosphere Transfer: If the compound is stored under an inert atmosphere, use techniques such as a cannula or a nitrogen-purged syringe for transfers to maintain the inert environment.

  • Dispensing: Use non-sparking tools for all operations.[10][14] Dispense the required amount slowly to minimize splashing and vapor generation.

  • Sealing: After dispensing, purge the headspace of the storage container with an inert gas (e.g., Argon or Nitrogen) before tightly resealing the cap.[11]

  • Cleanup: Decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly after handling is complete, even if gloves were worn.[16]

Emergency Procedures

Spill Response

Immediate and correct response to a spill is critical to prevent injury and escalation.

SpillResponse cluster_immediate Immediate Actions cluster_ppe Prepare for Cleanup cluster_cleanup Containment & Cleanup cluster_final Final Steps Evacuate 1. Evacuate & Alert Alert personnel in the immediate area. Restrict access. Ignition 2. Remove Ignition Sources Turn off nearby equipment. PPE 3. Don Full PPE - Respirator (if needed) - Face shield & Goggles - Double Nitrile/Butyl Gloves - Chemical Apron Ignition->PPE Contain 4. Contain Spill Cover with inert absorbent (vermiculite, sand). PPE->Contain Collect 5. Collect Waste Use non-sparking tools. Place in a labeled, sealed container. Contain->Collect Decontaminate 6. Decontaminate Area Wash the spill area. Collect->Decontaminate Dispose 7. Dispose of Waste Follow institutional hazardous waste procedures. Decontaminate->Dispose

Caption: Workflow for handling a chemical spill.

First Aid Measures
  • Inhalation: Immediately remove the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing 4-Propan-2-ylpiperidine-1-carbaldehyde, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with incompatible waste streams.

  • Arrange for disposal through a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[10][18]

Logical Framework for Safe Storage

The following diagram outlines the decision-making process for ensuring the safe and stable long-term storage of aldehydes and piperidine derivatives.

StorageLogic Start New/Existing Container of Compound CheckPeroxides Is container > 6 months old or has been exposed to air? Start->CheckPeroxides TestPeroxides Test for Peroxides (e.g., with test strips) CheckPeroxides->TestPeroxides Yes Store Store Compound CheckPeroxides->Store No PeroxidesPresent Peroxides Detected? TestPeroxides->PeroxidesPresent Dispose Consult EHS for Safe Disposal Protocol PeroxidesPresent->Dispose Yes PeroxidesPresent->Store No Conditions Conditions: - Tightly Sealed - Inert Atmosphere (N2/Ar) - Refrigerate (2-8°C) - Segregate from Incompatibles - Away from Heat/Light Store->Conditions

Caption: Decision tree for proper chemical storage.

References

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from Ataman Kimya website. [Link not available]
  • Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. Retrieved from Homework.Study.com. [Link]

  • Bouling Chemical Co., Limited. (n.d.). Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. Retrieved from Bouling Chemical Co., Limited. [Link]

  • ChemSupply Australia. (2023, October 22). Safety Data Sheet PIPERIDINE. Retrieved from ChemSupply Australia. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98%. Retrieved from Cole-Parmer. [Link]

  • Regulations.gov. (n.d.). SAFETY DATA SHEET. Retrieved from Regulations.gov. [Link]

  • Thermo Fisher Scientific. (2023, March 16). SAFETY DATA SHEET - Piperidine. Retrieved from Thermo Fisher Scientific. [Link]

  • Occupational Safety and Health Administration. (n.d.). Safe Use of Glutaraldehyde in Health Care. Retrieved from OSHA. [Link]

  • Harvard University Environmental Health and Safety. (n.d.). Lab Safety Guideline: Formaldehyde 37%. Retrieved from Harvard University. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Prop-2-en-1-yl)piperazine-1-carbaldehyde. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-acetyl-N-propan-2-ylpiperidine-1-carboxamide. PubChem Compound Database. Retrieved from [Link]

  • RPS Group. (2022, September 29). Aldehydes exposure analysis. Retrieved from RPS Group. [Link]

  • Goti, A. et al. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Propan-2-yl)cyclohexane-1-carbaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from Carl ROTH. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Synthesis of 4-Propan-2-ylpiperidine-1-carbaldehyde

Ticket ID: TS-SYN-4IPP-FORM-001 Subject: Yield Optimization & Troubleshooting for N-Formylation of 4-Isopropylpiperidine Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TS-SYN-4IPP-FORM-001 Subject: Yield Optimization & Troubleshooting for N-Formylation of 4-Isopropylpiperidine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 4-Propan-2-ylpiperidine-1-carbaldehyde (also known as N-formyl-4-isopropylpiperidine). This is a secondary amide formation from a 4-substituted piperidine.

While theoretically simple, this reaction frequently suffers from three specific failure modes in a research setting:

  • Incomplete Conversion: Equilibrium issues when using simple formic acid.

  • N-Acetylation Impurity: Competitive attack when using the mixed anhydride method.

  • Isolation Loss: Difficulty separating the product from unreacted amine due to similar polarities.

This guide prioritizes the Mixed Anhydride (Acetic Formic Anhydride - AFA) method as the "Gold Standard" for laboratory scale (1g – 50g) due to its high kinetic rate and thermodynamic driving force.

Module 1: The Gold Standard Protocol (AFA Method)

Do not rely on refluxing with ethyl formate or neat formic acid unless you are operating at multi-kilogram scales where atom economy outweighs time. For high-value research samples, the Sheehan & Yang modification is the most robust route.

The Mechanism (Why this works)

The reaction relies on the in situ formation of Acetic Formic Anhydride (AFA).[1][2][3] The formyl carbonyl is significantly more electrophilic than the acetyl carbonyl, directing the amine to attack the formyl group selectively.[2]

ReactionMechanism HCOOH Formic Acid AFA Acetic Formic Anhydride (Active Electrophile) HCOOH->AFA 0°C, mixing Ac2O Acetic Anhydride Ac2O->AFA TS Tetrahedral Intermediate AFA->TS + Amine (Nucleophilic Attack) Amine 4-Isopropylpiperidine Amine->TS Product 4-Isopropylpiperidine- 1-carbaldehyde TS->Product Collapse Byprod Acetic Acid TS->Byprod

Figure 1: Mechanistic pathway of N-formylation via Acetic Formic Anhydride (AFA). Note the critical activation step forming AFA prior to amine addition.

Optimized Step-by-Step Protocol

Scale: 10 mmol basis (approx. 1.27 g of starting amine).

  • Activation (The "Cold" Step):

    • In a flame-dried flask under

      
      , add Formic Acid  (98%, 1.1 eq, 11 mmol) to Acetic Anhydride  (1.0 eq, 10 mmol).
      
    • Crucial: Stir at 0°C for 15 minutes , then warm to 50°C for 15 minutes , then cool back to 0°C .

    • Why: This thermal cycle maximizes AFA formation while preventing thermal decomposition to CO gas.

  • Coupling:

    • Dissolve 4-isopropylpiperidine (1.0 eq, 10 mmol) in anhydrous DCM (0.5 M concentration).

    • Add the amine solution dropwise to the cold AFA mixture.

    • Rate: Maintain internal temp < 5°C.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench & Workup (The "Yield Saver"):

    • Quench with ice water.

    • Neutralization: Adjust aqueous layer pH to ~8-9 using saturated

      
      .
      
    • Why: This ensures the product (amide) is organic soluble, while any unreacted amine is free-based for extraction (or protonated if you use acid wash—see troubleshooting).

Module 2: Troubleshooting & Optimization

Use this decision matrix if your yield is <85%.

Figure 2: Troubleshooting logic flow for N-formylation optimization.

FAQ: Common Failure Points

Q1: I see two spots on TLC very close together. What are they?

  • Diagnosis: This is likely rotamers . N-formyl piperidines exhibit restricted rotation around the N-C(O) bond.

  • Verification: Run NMR at elevated temperature (e.g., 50°C). If the peaks coalesce, it is a single pure compound. Do not attempt to separate them; they are the same molecule.

Q2: My product contains ~10% N-acetyl-4-isopropylpiperidine.

  • Cause: The amine attacked the acetyl carbonyl of the mixed anhydride. This happens if the reaction runs too hot or if the formic acid concentration is too low.

  • Fix: Increase Formic Acid to 1.5 - 2.0 equivalents relative to Acetic Anhydride. Ensure the amine is added slowly at 0°C.

Q3: Can I use EDC/HOBt with Formic Acid instead?

  • Answer: Yes, but it is "overkill" and often harder to purify.

  • Protocol: If you must avoid anhydrides, use 1.2 eq Formic Acid, 1.2 eq EDC·HCl, and 1.5 eq NMM in DCM.

  • Warning: The urea byproduct from EDC can be difficult to separate from the amide product without column chromatography.

Module 3: Purification Strategy

The 4-isopropyl group adds significant lipophilicity compared to unsubstituted piperidine, which aids in extraction.

MethodSuitabilityProcedure
Acid Wash (Standard) High1.[4] Dissolve crude in EtOAc.2. Wash with 1M HCl (Product stays in organic; unreacted amine goes to aq).3. Wash with Sat. NaHCO3 (removes acids).4. Dry & Concentrate.[1][5][6]
Distillation MediumHigh vacuum required (<1 mmHg). Product likely boils >100°C at reduced pressure. Good for >20g scale.
Silica Column Low (Last Resort)Eluent: 20-40% EtOAc in Hexanes. Note: Product is UV active only at low wavelengths (210-220 nm) due to amide bond. Use Iodine stain.

Critical Data Point for 4-Isopropyl Derivative: Unlike simple N-formylpiperidine (which is water-miscible), the 4-isopropyl variant is lipophilic . Do not discard your organic layer if it looks small; the product is there.

References

  • Sheehan, J. C., & Yang, D. D. H. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158. Link

  • Strazzolini, P., Giumanini, A. G., & Cauci, S. (1990). Acetic formic anhydride: a review. Tetrahedron, 46(4), 1081-1118. Link

  • Reddy, P. G., Kumar, G. D. K., & Baskaran, S. (2000). A convenient method for the N-formylation of secondary amines.[2][7] Tetrahedron Letters, 41(47), 9149-9151. Link

  • BenchChem. (2025).[1][2][6] High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride. Application Notes. Link

Sources

Optimization

Troubleshooting side reactions of 4-Propan-2-ylpiperidine-1-carbaldehyde

Topic: Troubleshooting Side Reactions & Spectral Anomalies Document ID: TS-ORG-4IPP-002 Last Updated: February 17, 2026 Audience: Synthetic Chemists, Medicinal Chemistry Leads, Process Development Scientists[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Spectral Anomalies Document ID: TS-ORG-4IPP-002 Last Updated: February 17, 2026 Audience: Synthetic Chemists, Medicinal Chemistry Leads, Process Development Scientists[1]

Executive Summary & Molecule Profile

4-Propan-2-ylpiperidine-1-carbaldehyde (also known as N-formyl-4-isopropylpiperidine) is a critical intermediate often used in the synthesis of complex alkaloids and pharmaceutical agents.[1] It serves two primary roles: as a protected form of 4-isopropylpiperidine to prevent N-alkylation in multi-step sequences, or as a precursor for N-methyl derivatives via reduction.

Users frequently report "impurities" in NMR spectra and unexpected yield losses during workup. In 90% of cases, these are not true side reactions but rather conformational isomers (rotamers) or hydrolytic instability triggered by improper pH control.[1] This guide addresses these specific pitfalls.

Property Data
CAS Number 2591-86-8 (Generic N-formylpiperidine ref) / Specific derivative often unlisted
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Key Functionality Formamide (Amide-like stability, restricted rotation)
Major Stability Risk Acid/Base Hydrolysis of N-CHO bond

Diagnostic & Troubleshooting Guide

Issue 1: "My NMR spectrum shows doubled peaks. Is my product contaminated?"

Diagnosis: Rotameric Isomerism (Not an Impurity) Severity: Low (Analytical Artifact)[1]

Technical Explanation: Unlike simple amines, the N-formyl group possesses significant double-bond character due to resonance between the nitrogen lone pair and the carbonyl oxygen (


). This creates a high energy barrier to rotation (~15-20 kcal/mol) around the C-N bond.
Consequently, the molecule exists as a mixture of two distinct conformers (rotamers) on the NMR timescale at room temperature:
  • Syn-rotamer: Carbonyl oxygen is syn to the C2/C6 equatorial protons.

  • Anti-rotamer: Carbonyl oxygen is anti to the C2/C6 equatorial protons.

This results in "split" signals, particularly visible in the formyl proton (~8.0 ppm) and the


-protons of the piperidine ring.

Troubleshooting Protocol (Validation): To confirm this is rotamerism and not contamination, perform a Variable Temperature (VT) NMR experiment.

  • Dissolve: Prepare sample in DMSO-d6 or Toluene-d8 (high boiling point).

  • Heat: Acquire spectra at 25°C, 50°C, 80°C, and 100°C.

  • Observe: As temperature increases, the rotation rate increases. The split peaks will broaden and eventually coalesce into a single sharp peak once the exchange rate exceeds the NMR frequency difference (coalescence temperature,

    
    ).
    
Issue 2: "Low yield after acidic workup or silica chromatography."

Diagnosis: Acid-Catalyzed Hydrolysis (Deformylation) Severity: High (Loss of Product)[1]

Technical Explanation: While amides are generally stable, formamides are the most labile of the amide class. The formyl group is an excellent leaving group.

  • Mechanism: In the presence of strong acid (e.g., 1M HCl washes) or acidic silica gel, the carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic.[1] Water attacks, leading to the tetrahedral intermediate which collapses to release formic acid and the free amine (4-isopropylpiperidine).

  • Detection: Check the aqueous layer of your workup for 4-isopropylpiperidine (using LCMS or TLC with ninhydrin stain).

Corrective Action:

  • Avoid Acid Washes: Do not wash the organic layer with HCl to remove unreacted amine. Use a buffer (pH 5-6) or dilute citric acid only if necessary and rapid.

  • Chromatography: Add 1% Triethylamine (TEA) to your eluent system to neutralize the acidity of silica gel.

Issue 3: "Reaction stalled or incomplete conversion."

Diagnosis: Equilibrium Limitation (Thermodynamics) Severity: Medium[1]

Technical Explanation: If synthesizing via direct reaction with formic acid (HCOOH), the reaction is an equilibrium:



If water is not removed, the reaction will not proceed to completion.[1]

Corrective Action:

  • Dean-Stark Trap: Use toluene and reflux to azeotropically remove water.

  • Reagent Switch: Switch to Ethyl Formate (reflux) or Acetic Formic Anhydride . Ethyl formate acts as both solvent and reagent, driving the equilibrium by the volatility of the ethanol byproduct.

Visualizing the Mechanisms

Figure 1: Rotameric Equilibrium & Hydrolysis Pathway

The following diagram illustrates the physical cause of NMR splitting (Rotamers) and the chemical pathway for yield loss (Hydrolysis).

G cluster_0 NMR Artifact: Rotamerism cluster_1 Yield Loss: Hydrolysis RotamerA Rotamer A (Syn-Conformer) RotamerB Rotamer B (Anti-Conformer) RotamerA->RotamerB Restricted Rotation (Slow on NMR timescale) Protonation O-Protonation (Acidic Conditions) RotamerB->Protonation + H+ Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral + H2O Breakdown Free Amine + Formic Acid Tetrahedral->Breakdown Collapse

Caption: Left: The restricted rotation causing dual NMR signals. Right: The acid-catalyzed decomposition pathway leading to product loss.

Standardized Protocols

Protocol A: Synthesis via Ethyl Formate (Recommended)

Best for: High purity, avoiding acidic reagents, simple workup.[1]

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl2).

  • Reagents: Charge 4-isopropylpiperidine (1.0 equiv) and Ethyl Formate (10.0 equiv). Ethyl formate serves as the solvent.[2]

  • Reaction: Reflux (54°C) for 6–12 hours. Monitor by TLC (stain with KMnO4; formamides are often UV active but weak).

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Concentrate in vacuo to remove excess ethyl formate and ethanol.

    • Crucial Step: If starting amine remains, dissolve residue in Et2O and wash quickly with 5% citric acid (cold), then immediately neutralize organic layer with sat.[1] NaHCO3.

  • Purification: Distillation under reduced pressure is preferred over column chromatography to avoid hydrolysis.

Protocol B: High-Temperature NMR (Validation)

Best for: Confirming product identity against rotamer artifacts.[1]

  • Sample Prep: 10-15 mg of compound in 0.6 mL DMSO-d6.

  • Instrument: 400 MHz or higher recommended.

  • Sequence:

    • Run standard proton scan at 25°C. Note the chemical shift of the formyl proton (usually two singlets around 8.0 ppm).

    • Increase temp to 80°C. Allow 10 mins for equilibration.

    • Run scan.

  • Interpretation: The two singlets at 8.0 ppm should merge into one sharp singlet. The multiplets for the ring protons will simplify.

FAQ: Side Reactions & Reactivity

Q: Can I use this molecule in a Grignard reaction? A: No. The N-formyl group is electrophilic. A Grignard reagent (R-MgBr) will attack the carbonyl carbon, leading to an aldehyde (after hydrolysis) or a secondary alcohol (if double addition occurs).

  • Solution: If you need to alkylate elsewhere, the formyl group is not a stable protecting group against strong nucleophiles. Use N-Boc or N-Benzyl instead.

Q: I see a peak at 1720 cm⁻¹ and 1680 cm⁻¹ in IR. Is this a mixture? A: Likely yes, but it is the rotameric mixture again. The carbonyl stretching frequency differs slightly between the syn and anti conformations due to different dipole alignments and steric strain.

Q: Can I reduce this to the N-methyl group? A: Yes. This is a standard pathway.

  • Reagent: LiAlH4 (Lithium Aluminum Hydride) in THF or Et2O.

  • Warning: Ensure anhydrous conditions. Incomplete reduction leads to the hemi-aminal, which hydrolyzes back to the aldehyde upon workup. Use at least 2.5 equiv of hydride and reflux to ensure full reduction to the amine.

References

  • Rotamerism in N-Formylpiperidines

    • Wiberg, K. B., et al. "Rotational Barriers in N,N-Dimethylformamide and Related Amides."[1] Journal of Organic Chemistry, 1987.

    • Explanation: Defines the energetic barrier (~20 kcal/mol) causing NMR splitting.
  • Synthesis via Ethyl Formate

    • Moffett, R. B. "N-Formylpiperidine."[6][7] Organic Syntheses, Coll. Vol. 4, p.425 (1963).

    • Explanation: The authoritative procedure for formylation of piperidines using ethyl form
    • [1]

  • Hydrolysis Mechanisms

    • Brown, R. S., et al. "Hydrolysis of Amides and Formamides."[1] Journal of the American Chemical Society, 1992.

    • Explanation: Detailed kinetic studies on why formamides are more labile than acetamides.
    • [1]

  • General Piperidine Properties

    • National Institute of Standards and Technology (NIST). "4-Isopropylpiperidine."[8]

    • [1]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 4-Propan-2-ylpiperidine-1-carbaldehyde

Welcome to the technical support guide for the purification of 4-Propan-2-ylpiperidine-1-carbaldehyde. This document is intended for researchers, scientists, and professionals in drug development who are working with thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Propan-2-ylpiperidine-1-carbaldehyde. This document is intended for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification process. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.

Introduction to Purification Challenges

4-Propan-2-ylpiperidine-1-carbaldehyde, an N-formylated piperidine derivative, presents a unique set of purification challenges. The presence of a polar aldehyde group and a tertiary amine within the same molecule dictates its solubility and reactivity. Common impurities often stem from the starting materials, such as unreacted 4-isopropylpiperidine, or byproducts from the formylation reaction itself.[1] Additionally, aldehydes are susceptible to oxidation to carboxylic acids and self-condensation reactions.[2]

This guide will walk you through logical, step-by-step strategies to identify and resolve common purification issues, ultimately leading to a highly pure final product.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address potential issues you may face during the purification of 4-Propan-2-ylpiperidine-1-carbaldehyde.

Issue 1: My final product is contaminated with the starting amine (4-isopropylpiperidine). How can I remove it?

Underlying Cause: Incomplete formylation reaction or inefficient removal of the unreacted starting material. The basic nature of the starting amine versus the neutral nature of the N-formylated product allows for straightforward separation.

Solution:

  • Acidic Wash: A simple and effective method is to perform a liquid-liquid extraction with a dilute aqueous acid solution.

    • Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or dichloromethane.

    • Wash the organic layer with a 1 M aqueous solution of hydrochloric acid (HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl). The basic 4-isopropylpiperidine will be protonated to form a water-soluble salt, which will partition into the aqueous phase. Your desired product, 4-Propan-2-ylpiperidine-1-carbaldehyde, being a neutral amide, will remain in the organic layer.

    • Separate the organic layer.

    • To ensure complete removal, repeat the acidic wash.

    • Follow with a wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid, and then a brine wash to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2]

Issue 2: The purified product shows signs of an acidic impurity. What is it and how can it be removed?

Underlying Cause: Aldehydes are prone to air oxidation, which forms the corresponding carboxylic acid.[2] In this case, 4-Propan-2-ylpiperidine-1-carboxylic acid would be the likely impurity. Additionally, if formic acid is used as the formylating agent, residual amounts may carry through the initial workup.[3]

Solution:

  • Basic Wash: A wash with a mild aqueous base will deprotonate the acidic impurity, rendering it water-soluble.

    • Dissolve the crude product in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic solution with a 10% aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).[2] The carboxylic acid impurity will be converted to its sodium salt and move into the aqueous layer.

    • Separate the layers and repeat the basic wash if necessary.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.

Issue 3: I am observing a significant amount of a high-molecular-weight byproduct. What could this be?

Underlying Cause: Aldehydes can undergo self-condensation reactions, such as aldol condensation, especially in the presence of acid or base catalysts, to form dimers or oligomers.[2]

Solution:

  • Distillation: If the byproduct is significantly less volatile than the desired product, vacuum distillation (short-path or Kugelrohr) can be an effective purification method.[4] The lower boiling point of the monomeric aldehyde will allow for its separation from the higher-boiling oligomeric impurities.

  • Chromatography: Flash column chromatography is another powerful technique for separating compounds with different polarities and molecular weights.

Issue 4: Column chromatography is giving poor separation or leading to product degradation. How can I optimize this?

Underlying Cause: The choice of stationary phase and mobile phase is critical for successful chromatographic purification of aldehydes. Silica gel, being slightly acidic, can sometimes cause degradation of sensitive aldehydes.[5] The polarity of the solvent system will determine the elution order and resolution of the components.

Solutions:

  • Stationary Phase Selection:

    • Deactivated Silica Gel: Treat standard silica gel with a small amount of a tertiary amine, like triethylamine (typically 0.1-1% v/v), in the mobile phase to neutralize the acidic sites and prevent product degradation.[5]

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying acid-sensitive compounds.[4]

  • Mobile Phase Optimization:

    • The polarity of 4-Propan-2-ylpiperidine-1-carbaldehyde is expected to be moderate. A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate or diethyl ether.[5]

    • Use Thin Layer Chromatography (TLC) to screen different solvent systems to find the optimal ratio that gives good separation between your product and impurities (a target Rf of ~0.3 is often ideal).[5]

    • Avoid using alcohol-based solvents like methanol in the mobile phase with silica gel, as they can sometimes react with aldehydes to form acetals or hemiacetals.[5]

Issue 5: I need to remove a non-aldehyde impurity. Is there a selective purification method for my target compound?

Underlying Cause: Sometimes, impurities that do not possess an aldehyde functional group need to be removed. In such cases, a method that selectively targets the aldehyde can be highly effective.

Solution:

  • Bisulfite Adduct Formation: Aldehydes react reversibly with sodium bisulfite to form solid, water-soluble adducts.[6][7] This allows for the separation of the aldehyde from other organic compounds.

    • Dissolve the crude mixture in a water-miscible solvent like methanol or ethanol.[4]

    • Add a freshly prepared, saturated aqueous solution of sodium bisulfite (or sodium metabisulfite) and stir.[4][6] A solid precipitate of the bisulfite adduct of your aldehyde may form.

    • Filter the solid adduct and wash it with ether or alcohol.[4]

    • To regenerate the pure aldehyde, dissolve the adduct in an aqueous solution of sodium bicarbonate or sodium hydroxide.[4][6] This will reverse the reaction.

    • Extract the liberated pure aldehyde with an organic solvent.

    • Wash the organic layer with water, dry it, and concentrate it to obtain the purified product.

    Note: This method is generally effective for unhindered aldehydes. The steric bulk around the carbonyl group can affect the efficiency of adduct formation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of 4-Propan-2-ylpiperidine-1-carbaldehyde?

Q2: How should I store the purified 4-Propan-2-ylpiperidine-1-carbaldehyde?

Due to the susceptibility of aldehydes to oxidation, the purified compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Refrigeration is also recommended to minimize degradation over time.

Q3: Can I use crystallization to purify this compound?

Crystallization can be a viable method if the compound is a solid at room temperature and a suitable solvent system can be found.[8] The ideal solvent would dissolve the compound well at an elevated temperature but poorly at a lower temperature. A trial-and-error approach with various solvents of different polarities (e.g., hexanes, toluene, ethyl acetate, isopropanol) would be necessary to identify an appropriate system. Slow cooling is crucial to obtain high-purity crystals and avoid the inclusion of impurities.[9]

Q4: What analytical techniques are best for assessing the purity of the final product?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the structure of the desired product and identifying any impurities. The presence of a characteristic aldehyde proton signal (around 9-10 ppm in ¹H NMR) is a key indicator.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing the volatility and purity of the compound and can help identify the molecular weights of any contaminants.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a powerful tool for quantifying the purity of the final product.[10]

Experimental Workflows and Data

Workflow for Selecting a Purification Strategy

Purification_Workflow start Crude 4-Propan-2-ylpiperidine-1-carbaldehyde check_amine Presence of starting amine? start->check_amine acid_wash Perform Acidic Wash check_amine->acid_wash Yes check_acid Presence of acidic impurities? check_amine->check_acid No acid_wash->check_acid base_wash Perform Basic Wash check_acid->base_wash Yes check_volatility Are impurities non-volatile? check_acid->check_volatility No base_wash->check_volatility distillation Vacuum Distillation check_volatility->distillation Yes check_polarity Different polarity from impurities? check_volatility->check_polarity No final_product Pure Product distillation->final_product chromatography Column Chromatography check_polarity->chromatography Yes check_polarity->final_product No (Re-evaluate strategy) chromatography->final_product

Caption: Decision tree for selecting a purification method.

Typical Solvent Properties for Chromatography
SolventPolarity IndexTypeTypical Use
Hexane/Heptane0.1Non-polarPrimary solvent for normal phase
Dichloromethane3.1Polar AproticMobile phase component
Diethyl Ether2.8Polar AproticMobile phase component
Ethyl Acetate4.4Polar AproticCommon polar co-solvent
Acetonitrile5.8Polar AproticMobile phase component
Methanol5.1Polar ProticUsed with caution in normal phase

Data adapted from various chromatography resources.[11][12]

References

  • Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). N‐Methylation and N‐Formylation of a Secondary Amine Drug (Varenicline) in an Osmotic Tablet. Retrieved from [Link]

  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Aldehydes. Chempedia. Retrieved from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Retrieved from [Link]

  • A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. (n.d.). PMC. Retrieved from [Link]

  • Hou, Z., Zhang, G., Tan, Z., & Li, X. (1988). PREPARATION OF N-FORMYLPIPERIDINE. Chinese Journal of Applied Chemistry, 0(2), 84-86.
  • Google Patents. (n.d.). CN1091104C - Preparation of N-formyl piperidine.
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Valeja, S. G., Emmett, M. R., & Marshall, A. G. (2012). Polar Aprotic Modifiers for Chromatographic Separation and Back-Exchange Reduction for Protein Hydrogen/Deuterium Exchange Monitored by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(10), 1836–1840. [Link]

  • Kiontke, A., Jaramillo, R., & Tiller, P. R. (2012). Effect of polar protic and polar aprotic solvents on negative-ion electrospray ionization and chromatographic separation of small acidic molecules. Rapid Communications in Mass Spectrometry, 26(22), 2583–2590. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. Retrieved from [Link]

  • Formylation of Amines. (n.d.). PMC. Retrieved from [Link]

  • Organomation. (2025, February 18). Understanding Solvent Types in Chromatography & Mass Spectrometry. Retrieved from [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts. (2017, September 12). MedCrave online. Retrieved from [Link]

  • Formylation Reaction of Amines Using N-Formylcarbazole. (2022, July 1). J-Stage. Retrieved from [Link]

  • Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. (2013, May 15). PubMed. Retrieved from [Link]

  • Crystallization and preliminary crystallographic analysis of tetrahydrodipicolinate-N-succinyltransferase. (n.d.). PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). US4377691A - Process for the preparation of 1-(4-hydroxyphenyl)-2-(4-benzylpiperidino)-1-propanol and acid-addition salts thereof.
  • PubChem. (n.d.). 4-Isopropyl-pyridine-2-carbaldehyde. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Isopropyl-piperidine. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN112552292B - Method for synthesizing prucalopride impurity.
  • ResearchGate. (2014, March 29). How to isolate and purify indolizidine compounds? Retrieved from [Link]

  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. (n.d.). Der Pharma Chemica. Retrieved from [Link]

Sources

Optimization

Removing impurities from 4-Propan-2-ylpiperidine-1-carbaldehyde samples

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 4-Propan-2-ylpiperidine-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Propan-2-ylpiperidine-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity issues encountered during and after synthesis. Our approach is rooted in explaining the causal relationships in experimental design to empower you to make informed decisions.

Troubleshooting Guide

This section addresses specific issues you might encounter with your sample. Each answer provides a diagnosis of the likely cause and a step-by-step protocol for remediation.

Q1: My initial NMR analysis shows a significant amount of unreacted 4-isopropylpiperidine. How do I remove this starting material?

Expert Analysis: This is the most common impurity issue. The starting material, 4-isopropylpiperidine, is a secondary amine and therefore basic. Your target compound, 4-Propan-2-ylpiperidine-1-carbaldehyde, is a tertiary amide which is essentially neutral. This difference in physicochemical properties is the key to a straightforward separation using liquid-liquid extraction.

Recommended Protocol: Acid-Base Extraction

This protocol leverages the basicity of the starting amine to pull it into an aqueous phase, leaving your neutral amide product in the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM). A volume of 10 mL per gram of crude product is a good starting point.

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M hydrochloric acid).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent frequently to release any pressure buildup. Allow the layers to separate completely. The protonated 4-isopropylpiperidine hydrochloride salt will be in the aqueous (bottom) layer, while your desired product remains in the organic (top) layer.

  • Separation: Drain the lower aqueous layer.

  • Repeat: To ensure complete removal, repeat the acidic wash (Steps 2-4) one or two more times. Monitor the removal of the amine from the organic layer by TLC if desired.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.

Q2: After extraction, my product is a pale-yellow oil and TLC/LC-MS analysis indicates the presence of several minor, unidentified impurities. What is the next purification step?

Expert Analysis: While acid-base extraction is excellent for removing basic impurities, it won't remove other neutral, non-volatile by-products or degradation products. For high-purity material required for drug development, chromatographic purification or vacuum distillation is necessary. The choice depends on the thermal stability and boiling point of your compound and its impurities.

Option A: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase. It is highly effective for removing impurities with different polarities.

Step-by-Step Methodology:

  • Stationary Phase Selection: Use standard silica gel (SiO₂) as the stationary phase. For basic compounds, acidic silanols on the silica surface can cause peak tailing.[2]

  • Mobile Phase (Eluent) Selection:

    • Start with a non-polar solvent system like Hexane/Ethyl Acetate. Determine the optimal ratio using TLC plates.

    • Pro-Tip: To mitigate peak tailing of any residual amine and improve separation, add 0.5-1% triethylamine (NEt₃) to your eluent system.[2][3]

  • Column Packing: Pack a glass column with a slurry of silica gel in your starting eluent (e.g., 98:1:1 Hexane:Ethyl Acetate:NEt₃).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.

  • Elution: Begin eluting the column with your mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) if necessary.

  • Fraction Collection: Collect the eluting solvent in fractions. Monitor the fractions using TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Option B: Vacuum Fractional Distillation

If your compound is thermally stable and the impurities have sufficiently different boiling points, vacuum distillation is a scalable and efficient purification method.[4][5] Using a vacuum lowers the boiling point, preventing potential degradation at high temperatures.[6]

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a Vigreux or packed column, and a cold trap. Ensure all glassware joints are properly sealed with vacuum grease.

  • Charge the Flask: Place the crude oil into the distillation flask with a magnetic stir bar for smooth boiling.

  • Apply Vacuum: Gradually reduce the pressure in the system to the desired level (e.g., 5-15 mmHg).[7]

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fractionation: Collect distinct fractions as the temperature at the distillation head stabilizes. The first fraction will typically contain lower-boiling impurities. Your product will distill at a stable, higher temperature.

  • Monitoring: Monitor the purity of the collected fractions using GC, HPLC, or NMR analysis.

  • Termination: Once the desired product has been collected, stop heating and allow the system to cool completely before slowly re-introducing air.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 4-Propan-2-ylpiperidine-1-carbaldehyde?

The impurity profile depends heavily on the synthetic route. For a typical N-formylation of 4-isopropylpiperidine using formic acid, you should anticipate the following:

Impurity TypeSpecific ExampleOriginHow to Identify (NMR/MS)
Starting Material 4-isopropylpiperidineIncomplete reactionPresence of N-H proton signal in ¹H NMR; distinct mass peak in MS.
Reagent-Related Residual Formic AcidExcess reagent from formylationBroad singlet in ¹H NMR; can cause pH lowering.[8][9]
By-products N-methyl-4-isopropylpiperidineEschweiler-Clarke side reaction if formaldehyde is presentSinglet corresponding to N-CH₃ in ¹H NMR; mass peak +14 Da from starting material.[8]
Degradation Products Oxidized or hydrolyzed speciesExposure to air, water, or heatComplex signals in NMR baseline; potential for new carbonyl signals (hydrolysis) or N-oxide formation (oxidation).[10]
Q2: Which analytical method is best for assessing the purity of my final product?

A combination of methods provides the most comprehensive picture of purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point.[11][12][13] HPLC can provide a purity percentage (e.g., 99.5% by area).

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, offering high resolution for separating volatile impurities.[13]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure of your main component and identifying impurities. The absence of signals from starting materials is a key indicator of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurities by providing their molecular weights, which helps in elucidating their structures.[13][14]

Q3: My product is a solid at room temperature. Is recrystallization a viable purification method?

Yes, if your compound is a solid, recrystallization is an excellent and highly scalable method for achieving high purity.[15][16] The key is finding a suitable solvent or solvent system.

How to Find a Good Recrystallization Solvent:

  • Ideal Characteristics: The ideal solvent should dissolve your compound poorly at low temperatures but very well at high temperatures.[17] Impurities should either be insoluble at all temperatures or highly soluble even at low temperatures.

  • Screening: Test small amounts of your product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene, water) to find one that meets these criteria.

  • Mixed-Solvent System: If no single solvent is ideal, use a two-solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an "antisolvent" in which it is insoluble) until the solution becomes cloudy (the saturation point).[15] Gently warm the solution until it becomes clear again, then allow it to cool slowly.

  • Cooling and Crystallization: Slow cooling is crucial for forming large, pure crystals.[18] Rapid cooling traps impurities. After initial cooling to room temperature, placing the flask in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

Visualized Workflows

Impurity Troubleshooting Logic

This diagram outlines a logical workflow for identifying and addressing purity issues with your sample.

TroubleshootingWorkflow cluster_start Initial Analysis cluster_diagnosis Diagnosis cluster_remediation Remediation Path cluster_end Final QC Start Crude Product Sample Analysis Analyze by NMR / LC-MS Start->Analysis Impurity_ID Identify Primary Impurity Analysis->Impurity_ID Basic_Impurity Basic Impurity (e.g., Starting Amine) Impurity_ID->Basic_Impurity Basic (pKa > 8) Neutral_Impurity Neutral By-products Impurity_ID->Neutral_Impurity Neutral (Different BP) Multiple_Impurity Multiple Minor Impurities Impurity_ID->Multiple_Impurity Neutral (Different Polarity) Purification1 Perform Acid-Base Extraction Basic_Impurity->Purification1 Purification2 Perform Vacuum Distillation Neutral_Impurity->Purification2 Purification3 Perform Flash Chromatography Multiple_Impurity->Purification3 Final_QC Re-analyze for Purity (HPLC/NMR) Purification1->Final_QC Purification2->Final_QC Purification3->Final_QC AcidBaseExtraction cluster_organic Organic Layer cluster_aqueous Aqueous Layer start Crude Mixture (Product + Starting Amine) in Ethyl Acetate step1 Add 1M HCl (aq) Shake & Separate Layers start->step1:f0 org_layer Ethyl Acetate Phase Neutral Product (4-Propan-2-ylpiperidine-1-carbaldehyde) step1:f1->org_layer aq_layer Aqueous HCl Phase Protonated Amine Salt (4-isopropylpiperidine-HCl) step1:f1->aq_layer step2 Wash with NaHCO₃ (aq) Wash with Brine org_layer->step2 waste Aqueous Waste (Contains Impurity) aq_layer->waste step3 Dry over Na₂SO₄ Filter & Concentrate step2->step3 end_product Pure Product step3->end_product

Caption: Workflow for purification via acid-base extraction.

References

  • N‐Methylation and N‐Formylation of a Secondary Amine Drug (Varenicline) in an Osmotic Tablet | Request PDF - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. Retrieved February 17, 2026, from [Link]

  • Analytical Methods. (2012, November 1). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (n.d.). Retrieved February 17, 2026, from [Link]

  • Process for the purification of tertiary amines - Google Patents. (n.d.).
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. Retrieved February 17, 2026, from [Link]

  • A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

  • Hou, Z., et al. (1988). PREPARATION OF N-FORMYLPIPERIDINE. Chinese Journal of Applied Chemistry, 0(2), 84-86. Retrieved February 17, 2026, from [Link]

  • Is there an easy way to purify organic amines? - Biotage. (2023, January 19). Retrieved February 17, 2026, from [Link]

  • Preparation of N-formyl piperidine - Google Patents. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Retrieved February 17, 2026, from [Link]

  • Formylation of Amines - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts - MedCrave online. (2017, September 12). Retrieved February 17, 2026, from [Link]

  • Solid organic cpd.s when isolated from organic reaction. (n.d.). Retrieved February 17, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved February 17, 2026, from [Link]

  • Kushwaha, P. (2009). Significance of Stability Studies on Degradation Product. Research J. Pharm. and Tech., 2(4), 621-627. Retrieved February 17, 2026, from [Link]

  • III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed. (n.d.). Retrieved February 17, 2026, from [Link]

  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles - MDPI. (2021, August 18). Retrieved February 17, 2026, from [Link]

  • Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof - Google Patents. (n.d.).
  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.). Retrieved February 17, 2026, from [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023, October 12). Retrieved February 17, 2026, from [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. (2022, August 17). Retrieved February 17, 2026, from [Link]

  • Process for the preparation of 1-(4-hydroxyphenyl)-2-(4-benzylpiperidino)-1-propanol and acid-addition salts thereof - Google Patents. (n.d.).
  • Synthesis of 2,5-Diaryloxadiazinones - Organic Syntheses Procedure. (n.d.). Retrieved February 17, 2026, from [Link]

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice - Semantic Scholar. (n.d.). Retrieved February 17, 2026, from [Link]

  • (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • A Comprehensive Review of Distillation in the Pharmaceutical Industry - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

    • Distillation - Web Pages. (n.d.). Retrieved February 17, 2026, from [Link]

  • How to get consistently large crystals during recrystallization? - ResearchGate. (2021, January 10). Retrieved February 17, 2026, from [Link]

  • [PDF] Recrystallization of Active Pharmaceutical Ingredients - Semantic Scholar. (2012, September 19). Retrieved February 17, 2026, from [Link]

  • Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology - MDPI. (2023, August 25). Retrieved February 17, 2026, from [Link]

  • Process for recovering acrolein or propionaldehyde from dilute aqueous streams - Google Patents. (n.d.).

Sources

Troubleshooting

Solving solubility issues with 4-Propan-2-ylpiperidine-1-carbaldehyde

Subject: Solubility Optimization & Handling Guide Executive Summary 4-Propan-2-ylpiperidine-1-carbaldehyde (Synonyms: 1-Formyl-4-isopropylpiperidine) presents a unique solubility profile due to its hybrid structure: a po...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization & Handling Guide

Executive Summary

4-Propan-2-ylpiperidine-1-carbaldehyde (Synonyms: 1-Formyl-4-isopropylpiperidine) presents a unique solubility profile due to its hybrid structure: a polar formamide "head" and a lipophilic isopropyl-piperidine "tail."[1]

This guide addresses the most common technical tickets received regarding this compound:

  • Aqueous Insolubility: Precipitation/turbidity when diluting into biological buffers.[1]

  • Acid/Base Confusion: Failure to dissolve in aqueous acid due to misidentification as a basic amine.[1]

  • Purification Issues: "Oiling out" during workups.

Module 1: The Physicochemical Landscape

To troubleshoot effectively, you must understand the competing forces within the molecule.[1]

FeatureChemical ComponentProperty Implication
Polar Head N-Formyl group (

)
High polarity; Hydrogen bond acceptor.[1] Makes the molecule miscible in polar organics (DMSO, DMF, MeOH).[1]
Lipophilic Tail 4-Isopropyl groupIncreases LogP (hydrophobicity).[1] Reduces water solubility compared to the parent 1-formylpiperidine.[1]
Electronic State Amide NitrogenCRITICAL: The nitrogen lone pair is delocalized into the carbonyl.[1] It is NOT basic. It will not form stable salts with weak acids.[1]
Visualizing the Solubility Logic

Use the following decision tree to select the correct solvent system for your application.

SolubilityLogic Start Start: Define Application App_Bio Biological Assay (Aqueous Buffer) Start->App_Bio App_Syn Organic Synthesis (Reaction/Workup) Start->App_Syn Step_Stock Prepare Stock in DMSO or Ethanol (10-100 mM) App_Bio->Step_Stock Solvent_Choice Solvent Choice App_Syn->Solvent_Choice Step_Dilute Dilute into Buffer Step_Stock->Step_Dilute Decision_Precip Precipitation? Step_Dilute->Decision_Precip Action_Cosolvent Add Surfactant (0.1% Tween-80) or Cyclodextrin Decision_Precip->Action_Cosolvent Yes Success_Bio Stable Emulsion/Solution Decision_Precip->Success_Bio No Action_Cosolvent->Success_Bio Choice_Polar Polar Reactions: DCM, THF, MeOH Solvent_Choice->Choice_Polar Standard Choice_NonPolar Non-Polar Reactions: Toluene, Hexane (May require warming) Solvent_Choice->Choice_NonPolar Lipophilic

Figure 1: Decision matrix for solvent selection based on experimental intent.

Module 2: Troubleshooting Biological Assays

The Problem: Researchers often observe immediate turbidity when adding a stock solution of the compound directly to PBS or media.[1] This is due to the "Crash-Out" effect where the hydrophobic isopropyl group drives aggregation in high-dielectric environments.[1]

Protocol: The "Step-Down" Dilution Method

Do not pipette neat compound into water.[1] Follow this protocol to maintain solubility.

  • Primary Stock Preparation:

    • Dissolve the compound in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM to 50 mM .

    • Verification: Solution should be clear and colorless.[1] If cloudy, sonicate for 30 seconds.[1]

  • Intermediate Dilution (The Critical Step):

    • Do not jump from 100% DMSO to 0.1% DMSO.[1]

    • Create a 10x Working Solution in a solvent compatible with your buffer (e.g., Ethanol or a 50:50 DMSO:Water mix) before the final dilution.[1]

  • Final Assay Formulation:

    • Slowly add the Intermediate Solution to the vortexing buffer.[1]

    • Max DMSO Tolerance: Ensure final DMSO concentration is <1% (or as tolerated by your cells/protein).[1]

Advanced Solubilization (If Precipitation Persists)

If the compound precipitates at >10 µM, use a solubilizing excipient:

ExcipientConcentrationMechanism
Tween-80 0.05% - 0.1%Micellar encapsulation of the lipophilic tail.[1]
HP-β-Cyclodextrin 10% - 20% (w/v)Molecular inclusion complex (Host-Guest).[1]
Pluronic F-127 0.1%Steric stabilization of micro-aggregates.[1]

Module 3: Synthesis & Handling FAQs

Q1: I tried dissolving it in 1M HCl to make a salt, but it separated. Why?

Technical Answer: This is a common error.[1] The compound is a formamide , not a piperidine amine.[1]

  • Mechanism: The lone pair on the nitrogen is conjugated with the carbonyl oxygen (

    
    ).[1] This resonance stabilization makes the nitrogen non-basic.[1]
    
  • Consequence: It will not accept a proton from weak acids to form a water-soluble salt.[1]

  • Warning: Exposure to strong acids (e.g., 6M HCl) or high heat will hydrolyze the formyl group, converting it back to 4-isopropylpiperidine (which is basic) and formic acid.[1]

Q2: The compound is "oiling out" during aqueous workup. How do I recover it?

Technical Answer: The compound has intermediate polarity.[1] It is too polar for pure hexanes but too lipophilic for water.[1]

  • Extraction: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1] Avoid Diethyl Ether if possible, as solubility may be marginal compared to DCM.[1]

  • Salting Out: Saturate the aqueous phase with NaCl (brine).[1] This increases the ionic strength, forcing the organic amide out of the water phase and into your organic solvent.[1]

Q3: Is this compound stable in solution?

Technical Answer:

  • DMSO/MeOH: Stable at -20°C for months.

  • Water/Buffer: Susceptible to hydrolysis over time, especially at pH extremes (< pH 4 or > pH 9).[1] Prepare aqueous dilutions fresh daily.

Module 4: Experimental Workflow Visualization

Serial Dilution Architecture

Use this workflow to prevent "crash-out" in cellular assays.

SerialDilution cluster_tips Technician Notes Stock Primary Stock (100% DMSO) 50 mM Inter Intermediate (10% DMSO in Buffer) 5 mM Stock->Inter  1:10 Dilution   (Prevents Shock) Final Assay Well (1% DMSO in Media) 500 µM Inter->Final  1:10 Dilution   (Final Assay) Note1 Vortex vigorously during addition

Figure 2: Step-down dilution protocol to mitigate hydrophobic aggregation.

References

  • PubChem. 4-Propan-2-ylpiperidine-1-carbaldehyde (Compound Summary). National Library of Medicine.[1] Available at: [Link] (Accessed 2026).[1]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Context for LogP and solubility optimization).

  • Fisher Scientific. N-Formylpiperidine Safety and Handling. Available at: [Link]

Sources

Optimization

Minimizing degradation of 4-Propan-2-ylpiperidine-1-carbaldehyde during workup

Introduction Welcome to the technical support guide for 4-Propan-2-ylpiperidine-1-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-Propan-2-ylpiperidine-1-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. The stability of the N-formyl group is critical for achieving high purity and yield. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the aqueous workup of this compound, ensuring the integrity of your final product.

Our approach is grounded in fundamental chemical principles to explain not just the "how," but the "why" behind each recommendation. By understanding the potential degradation pathways, you can proactively design robust workup procedures.

Core Concepts: Understanding the Instability

4-Propan-2-ylpiperidine-1-carbaldehyde, a tertiary amide, is susceptible to two primary degradation pathways during workup:

  • Acid- or Base-Catalyzed Hydrolysis: The formyl group can be cleaved under strong acidic or basic conditions, reverting to the parent secondary amine, 4-propan-2-ylpiperidine, and formic acid or a formate salt. While tertiary amides are generally more resistant to hydrolysis than primary or secondary amides, the reaction can still proceed, especially at elevated temperatures.[1][2][3][4]

  • Oxidation: The aldehyde functionality, though part of a formamide, can be susceptible to oxidation, particularly in the presence of residual oxidants from a previous synthetic step or upon prolonged exposure to atmospheric oxygen.[5][6][7][8] This can lead to the formation of the corresponding carboxylic acid.

The goal of a successful workup is to remove impurities without triggering these degradation pathways.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the workup of 4-Propan-2-ylpiperidine-1-carbaldehyde.

Issue 1: Low Yield and Presence of a Water-Soluble Amine Salt After Acidic Wash

Question: I performed an N-formylation of 4-propan-2-ylpiperidine. During the aqueous workup, I washed the organic layer with dilute hydrochloric acid (HCl) to remove any unreacted amine. However, my final product yield is significantly lower than expected, and I suspect I've lost the product to the aqueous layer. What went wrong?

Answer:

This is a classic case of inadvertent product degradation through acid-catalyzed hydrolysis. The N-formyl group, while relatively stable, can be cleaved under acidic conditions, especially if the contact time is prolonged or the acid concentration is too high.[3][4] The hydrolysis converts your desired product back into the starting secondary amine, 4-propan-2-ylpiperidine. This amine is then protonated by the excess acid to form a water-soluble ammonium salt, which partitions into the aqueous layer, leading to a significant loss of product.

Visualizing the Degradation Pathway: Acid-Catalyzed Hydrolysis

G Product 4-Propan-2-ylpiperidine- 1-carbaldehyde Amine_Salt 4-Propan-2-ylpiperidinium Chloride (Water-Soluble) Product->Amine_Salt

Caption: Acid-catalyzed hydrolysis of the product during workup.

Recommended Corrective Actions:

  • Avoid Strong Acids: Do not use strong mineral acids like HCl or H₂SO₄ for washing.

  • Use a Mildly Basic Wash: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the preferred method for neutralizing the reaction mixture and removing acidic byproducts.[9] This gentle base is sufficient to quench the reaction without significantly promoting base-catalyzed hydrolysis of the formamide.

  • Minimize Contact Time: Perform the aqueous wash efficiently to reduce the time your product is in contact with the aqueous phase.

  • Temperature Control: Conduct the workup at room temperature or below to minimize the rate of any potential hydrolysis.

ParameterProblematic ConditionRecommended ConditionRationale
Wash Solution Dilute HCl (e.g., 1M)Saturated NaHCO₃(aq)Avoids acid-catalyzed hydrolysis of the N-formyl group.[9]
Temperature Elevated (e.g., >40°C)0°C to Room TemperatureReduces the rate of potential side reactions.
Contact Time Prolonged (>15 min)Brief (<5 min)Minimizes exposure to conditions that could cause degradation.
Issue 2: Product Discoloration and Presence of Carboxylic Acid Impurity

Question: After my workup and solvent removal, my 4-Propan-2-ylpiperidine-1-carbaldehyde is a yellow or brownish oil, and NMR analysis shows a small peak consistent with a carboxylic acid. What is causing this impurity?

Answer:

The discoloration and the presence of a carboxylic acid impurity are strong indicators of oxidation. Aldehydes are susceptible to oxidation to carboxylic acids, and this can be accelerated by heat, light, and the presence of residual oxidizing agents or even atmospheric oxygen.[5][7][8] If your synthesis involved an oxidation step to form an aldehyde intermediate, trace amounts of the oxidant might carry over into the workup.

Visualizing the Degradation Pathway: Oxidation

G Product 4-Propan-2-ylpiperidine- 1-carbaldehyde Oxidized_Product 4-Propan-2-ylpiperidine- 1-carboxylic acid Product->Oxidized_Product [O] (e.g., Air, Residual Oxidant)

Caption: Oxidation of the formyl group to a carboxylic acid.

Recommended Corrective Actions:

  • Quench Thoroughly: Ensure any oxidizing agents from a prior step are fully quenched before beginning the aqueous workup. A wash with a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) can be effective.

  • Use Degassed Solvents: For the workup, use solvents that have been sparged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Inert Atmosphere: Whenever possible, conduct the workup and subsequent handling of the product under an inert atmosphere.

  • Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer) to minimize slow oxidation over time.[7] The addition of a stabilizer, such as a tertiary amine like triethanolamine in ppm concentrations, can also be considered for long-term storage.[10][11][12]

Issue 3: Emulsion Formation During Extraction

Question: I'm having trouble with emulsion formation during the liquid-liquid extraction step of my workup. The organic and aqueous layers are not separating cleanly. How can I resolve this?

Answer:

Emulsion formation is common when there are substances that can act as surfactants, such as amine salts or certain byproducts. The vigorous shaking of the separatory funnel can exacerbate this issue.

Recommended Corrective Actions:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for mixing of the phases without creating a stable emulsion.

  • Brine Wash: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help break emulsions.[9][13] The high ionic strength of the brine solution increases the polarity of the aqueous phase, forcing the organic components out and promoting layer separation.

  • Filtration: In stubborn cases, filtering the entire emulsion through a pad of Celite® or glass wool can help to break it up.

  • Centrifugation: If available, centrifuging the emulsion is a highly effective method for forcing layer separation.

Experimental Protocol: Recommended Workup Procedure

This protocol is designed to minimize degradation and maximize the purity of 4-Propan-2-ylpiperidine-1-carbaldehyde.

Objective: To isolate the product from a crude reaction mixture following N-formylation, while preventing hydrolysis and oxidation.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution[9]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Transfer: Transfer the crude reaction mixture to a separatory funnel.

  • Neutralizing Wash: Add an equal volume of saturated aqueous NaHCO₃ solution. Gently invert the funnel 10-15 times, periodically venting to release any pressure from CO₂ evolution. Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Brine Wash: Add an equal volume of brine to the organic layer in the separatory funnel.[13] Gently invert the funnel 5-10 times. This step helps to remove residual water and break any minor emulsions. Allow the layers to separate and discard the aqueous layer.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄ to the organic solution. Swirl the flask and let it stand for 10-15 minutes to remove residual water.

  • Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator. Avoid excessive heat to prevent thermal degradation.

  • Storage: Place the final product under an inert atmosphere (e.g., nitrogen or argon) and store in a freezer.

Workflow: Optimized Workup Procedure

G Start Crude Reaction Mixture Wash_NaHCO3 1. Wash with Saturated NaHCO₃(aq) Start->Wash_NaHCO3 Neutralize Wash_Brine 2. Wash with Brine Wash_NaHCO3->Wash_Brine Remove Water Dry 3. Dry with Anhydrous Na₂SO₄ Wash_Brine->Dry Remove Trace Water Filter 4. Filter Dry->Filter Concentrate 5. Concentrate in vacuo Filter->Concentrate Product Pure Product Concentrate->Product

Caption: Step-by-step optimized workup workflow.

By adhering to these principles and protocols, you can significantly improve the outcome of your experiments involving 4-Propan-2-ylpiperidine-1-carbaldehyde, ensuring high purity and yield for your downstream applications.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Fiveable. (2025, September 15). Aqueous workup Definition. Organic Chemistry II Key Term. Retrieved from [Link]

  • Cai, Y., et al. (2022, January 11). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. Scientific Reports. Retrieved from [Link]

  • Lonsdale, R. (2018, September 26). Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Steps. (2024, January 16). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Google Patents. (n.d.). US4414419A - Stabilization of aldehydes.
  • East, A. L. L. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. University of Regina. Retrieved from [Link]

  • Google Patents. (n.d.). US6137013A - Method of stabilizing aldehydes.
  • European Patent Office. (n.d.). A method for stabilizing aliphatic higher aldehyde compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CA1119196A - Stabilization of aldehydes.
  • Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?. Retrieved from [Link]

  • Fiveable. (2025, September 15). Hydrolysis of Amides Definition. Organic Chemistry II Key Term. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Guide: Purification of 4-Propan-2-ylpiperidine-1-carbaldehyde

Executive Summary & Molecule Profile Target Molecule: 4-Propan-2-ylpiperidine-1-carbaldehyde Synonyms: N-Formyl-4-isopropylpiperidine; 1-Formyl-4-isopropylpiperidine. CAS Registry: [Not commonly listed; Analogous to N-Fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 4-Propan-2-ylpiperidine-1-carbaldehyde Synonyms: N-Formyl-4-isopropylpiperidine; 1-Formyl-4-isopropylpiperidine. CAS Registry: [Not commonly listed; Analogous to N-Formylpiperidine CAS 2591-86-8] Chemical Class: Tertiary Amide (N-Formyl derivative).[1]

Technical Note: Researchers often encounter difficulty crystallizing this compound because N-formyl piperidine derivatives are typically viscous liquids or low-melting solids at room temperature [1]. The amide bond lowers the basicity, preventing standard acid-salt crystallization at the nitrogen center. Consequently, "crystallization" for this specific target often requires cryogenic techniques or is a misunderstanding of the optimal purification route (vacuum distillation).

This guide addresses the specific challenges of handling this low-melting amide, providing protocols for low-temperature crystallization and alternative high-purity isolation methods.

Diagnostic Decision Tree: Select Your Protocol

Before proceeding, identify the state of your crude material to select the correct workflow.

PurificationWorkflow Start Crude 4-Propan-2-ylpiperidine-1-carbaldehyde StateCheck Physical State at 25°C? Start->StateCheck Precursor Protocol C: Precursor Purification (Amine Salt Crystallization) Start->Precursor If Synthesis Failed Liquid Viscous Liquid / Oil StateCheck->Liquid Most Common Solid Waxy Solid / Semi-solid StateCheck->Solid Rare/Impure PurityCheck Purity Requirement? Liquid->PurityCheck LowTCryst Protocol B: Cryogenic Crystallization (-78°C to -20°C) Solid->LowTCryst Distill Protocol A: High-Vacuum Distillation (Recommended Standard) PurityCheck->Distill >98% (Scalable) PurityCheck->LowTCryst Specific Polymorph/X-ray

Figure 1: Purification Decision Matrix. Note: Distillation is the industrial standard for N-formyl piperidines; crystallization is reserved for specific analytical needs or low-melting solid handling.

Troubleshooting & Protocols (Q&A Format)

Q1: My product is an oil and refuses to crystallize. Is this normal?

A: Yes. 4-Propan-2-ylpiperidine-1-carbaldehyde is structurally similar to N-formylpiperidine (melting point -30°C) and 4-isopropylpiperidine (liquid). The N-formyl group creates a planar amide resonance that disrupts crystal packing, often resulting in a "supercooled liquid" or oil at room temperature.

Corrective Action: Do not force standard crystallization. Instead, use Protocol A (Distillation) for bulk purification. If you require a solid (e.g., for X-ray diffraction), proceed to Protocol B (Cryogenic Crystallization) .

Protocol A: High-Vacuum Distillation (Primary Method)

Best for: Routine purification, removing color/tar, obtaining >98% purity.

ParameterSpecificationReason
Vacuum Pressure < 1.0 mmHg (High Vacuum)Reduces boiling point to prevent amide decomposition (~150-180°C).
Bath Temperature 120°C - 160°C (Start low)N-formyl piperidines have high BPs (parent bp ~222°C atm).
Condenser Temp 40°C - 50°CPrevents the distillate from solidifying/clogging the condenser if it is a low-melting solid.

Step-by-Step:

  • Equip a short-path distillation head (Vigreux column optional for higher purity).

  • Apply high vacuum (<1 mmHg) before heating to degas the oil.

  • Slowly ramp temperature. Collect the main fraction.

  • Result: A clear, colorless liquid that may solidify upon storage in a freezer.

Q2: I need a crystalline solid for analysis. How do I perform Cryogenic Crystallization?

A: Since the melting point is likely near or below ambient temperature, you must suppress the kinetic energy of the molecules using non-polar solvents at sub-ambient temperatures.

Protocol B: Cryogenic Crystallization

Best for: Small-scale isolation of solids, removing specific impurities.

Reagents:

  • Solvent A: n-Pentane (preferred) or n-Hexane.

  • Solvent B (Co-solvent): Diethyl Ether (only if solubility in pentane is too low).

  • Coolant: Dry ice/Acetone bath (-78°C) or Freezer (-20°C).

Workflow:

  • Dissolution: Dissolve the crude oil in the minimum amount of n-Pentane at room temperature.

    • Tip: If it oils out immediately, add drops of Diethyl Ether until clear.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites for oiling out).

  • Cooling Ramp:

    • Place the vial in a -20°C freezer for 4 hours.

    • If no crystals form, move to a -78°C bath.

  • Induction: Scratch the inner wall of the glass with a glass rod while cold.

  • Isolation: Crucial Step. You must filter the crystals while cold. Use a jacketed frit cooled with dry ice, or work very quickly in a cold room. If the crystals melt on the filter, you will lose the product.

Q3: The product "oils out" instead of crystallizing. How do I fix this?

A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the compound is more stable as an amorphous liquid drop than in the crystal lattice [2].

Troubleshooting Guide:

SymptomRoot CauseSolution
Cloudy emulsion forms Solution is too concentrated or cooled too fast.Re-heat to dissolve, dilute by 10%, and cool slowly (wrap vial in cotton).
Two distinct liquid layers Solvent is too polar (e.g., Ethanol/Water).Switch to strictly non-polar solvents (Pentane/Hexane).
Sticky gum on flask Impurities are lowering the mp.Perform a "Pre-wash": Dissolve oil in Hexane, wash with water to remove inorganic salts, dry over MgSO4, then attempt crystallization.
Q4: Can I purify the precursor instead?

A: Yes, this is the superior strategy. The N-formyl group makes the nitrogen non-basic. However, the precursor, 4-isopropylpiperidine , is a secondary amine that forms stable, crystalline salts (HCl or Oxalate).

Protocol C: Precursor Purification (Amine Salt Method)

Strategy: Purify the amine, then formylate.[2] The product will be pure by default.

  • Salt Formation: Dissolve crude 4-isopropylpiperidine in Ethanol.

  • Acidification: Add 1.1 equivalents of HCl (in ether or dioxane).

  • Crystallization: The 4-isopropylpiperidine hydrochloride salt will precipitate as a white solid.

  • Recrystallization: Recrystallize the salt from Ethanol/Et2O to >99% purity.

  • Formylation: Neutralize the salt (NaOH) and react with Ethyl Formate or Acetic Formic Anhydride [3].

  • Workup: The resulting 4-Propan-2-ylpiperidine-1-carbaldehyde will require only a simple solvent removal (stripping) to meet purity specs.

Visual Workflow: Cryogenic Setup

CryoSetup cluster_warning Critical Control Point Step1 Dissolve Oil (Pentane, 25°C) Step2 Filter (0.45µm) Remove Nuclei Step1->Step2 Step3 Slow Cool (-20°C -> -78°C) Step2->Step3 Step4 Cold Filtration (Jacketed Funnel) Step3->Step4 Maintain < 0°C

Figure 2: Cryogenic Crystallization Workflow. The Critical Control Point (Red) indicates where temperature control is vital to prevent product melting.

References

  • PubChem. (n.d.). Compound Summary: N-Formylpiperidine (Physical Properties).[1][3] National Library of Medicine. Retrieved February 17, 2026, from [Link]

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann.
  • Organic Syntheses. (1970). N-Formylpiperidine Synthesis and Purification. Org.[4][5][6] Synth. 1970, 50, 52. Retrieved February 17, 2026, from [Link]

Sources

Optimization

Effect of pH on the stability of 4-Propan-2-ylpiperidine-1-carbaldehyde

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource on the pH-dependent stability of 4-Propan-2-ylpiperidine-1-carbaldehyde. As a S...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource on the pH-dependent stability of 4-Propan-2-ylpiperidine-1-carbaldehyde. As a Senior Application Scientist, my goal is to blend foundational chemical principles with actionable, field-tested protocols to navigate the experimental challenges associated with this molecule.

Understanding the Molecule: A Stability Overview

4-Propan-2-ylpiperidine-1-carbaldehyde incorporates two key functional groups that dictate its stability profile: a tertiary amide (specifically, an N-formyl group) and a substituted piperidine ring. The N-formyl group is susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base. The piperidine nitrogen, although part of an amide linkage, can influence the molecule's properties, and its degradation product is a basic secondary amine. Understanding the interplay of these features under varying pH conditions is paramount for developing stable formulations and robust analytical methods.

This section addresses common questions and issues encountered during the experimental analysis of 4-Propan-2-ylpiperidine-1-carbaldehyde stability.

FAQ 1: What are the primary degradation pathways for 4-Propan-2-ylpiperidine-1-carbaldehyde under different pH conditions?

The principal degradation route for this molecule is the hydrolysis of the N-formyl bond. This reaction cleaves the molecule into 4-propan-2-ylpiperidine and formic acid. The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution.

  • Acid-Catalyzed Hydrolysis: In acidic environments (pH < 7), the reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This pathway can be significant even in mildly acidic conditions.

  • Base-Catalyzed Hydrolysis: Under basic conditions (pH > 7), the degradation occurs via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, cleaving the carbon-nitrogen bond.

Beyond hydrolysis, extreme pH and temperature conditions could potentially lead to other degradation pathways, though hydrolysis of the N-formyl group is expected to be the most significant.

cluster_main 4-Propan-2-ylpiperidine-1-carbaldehyde cluster_acid Acid-Catalyzed Hydrolysis (pH < 7) cluster_base Base-Catalyzed Hydrolysis (pH > 7) cluster_products Degradation Products Main Parent Compound Protonation Protonation of Carbonyl Oxygen Main->Protonation H+ Attack_OH Nucleophilic Attack by OH- Main->Attack_OH OH- Attack_H2O Nucleophilic Attack by Water Protonation->Attack_H2O Cleavage_Acid C-N Bond Cleavage Attack_H2O->Cleavage_Acid Piperidine 4-Propan-2-ylpiperidine Cleavage_Acid->Piperidine FormicAcid Formic Acid Cleavage_Acid->FormicAcid Intermediate Tetrahedral Intermediate Attack_OH->Intermediate Cleavage_Base C-N Bond Cleavage Intermediate->Cleavage_Base Cleavage_Base->Piperidine Cleavage_Base->FormicAcid

Caption: Primary degradation pathways for 4-Propan-2-ylpiperidine-1-carbaldehyde.

FAQ 2: How do I design a robust pH stability study for this compound?

A forced degradation study is essential to understand the intrinsic stability of the molecule.[1][2] This involves exposing the compound to a range of pH conditions and monitoring its degradation over time. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the foundational framework for such studies.[3][4]

Experimental Protocol: pH Stability (Forced Hydrolysis)

This protocol outlines a typical forced degradation study to assess stability across a pH range.

1. Materials & Reagents:

  • 4-Propan-2-ylpiperidine-1-carbaldehyde (API)
  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
  • Water, HPLC grade
  • Hydrochloric Acid (HCl), 1.0 M and 0.1 M
  • Sodium Hydroxide (NaOH), 1.0 M and 0.1 M
  • Phosphate buffer solutions (pH 4, 7, 9)
  • Volumetric flasks, pipettes, and autosampler vials

2. Stock Solution Preparation:

  • Prepare a stock solution of the API at 1 mg/mL in ACN or MeOH. This organic solvent prevents initial degradation before the study begins.

3. Stress Sample Preparation:

  • For each condition, pipette a known volume of the API stock solution into a volumetric flask.
  • Add the stressor (acid, base, or buffer) to make up approximately 50-75% of the final volume.
  • Place the flasks in a temperature-controlled bath (e.g., 60°C) to accelerate degradation.
  • Prepare a control sample by diluting the stock solution in the mobile phase or a neutral solvent and keep it at 4°C.
  • The goal is to achieve 5-20% degradation to ensure degradation products are detectable without excessively breaking down the main compound.[1][5]

4. Time Points & Quenching:

  • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).
  • Immediately quench the reaction to stop further degradation. For acidic samples, neutralize with an equimolar amount of NaOH. For basic samples, neutralize with HCl.
  • Dilute the quenched sample to a final target concentration (e.g., 100 µg/mL) with the mobile phase.

5. Analysis:

  • Analyze all samples, including the time-zero and control samples, using a validated stability-indicating HPLC method.
Parameter Acidic Condition Neutral Condition Basic Condition
Stressor 0.1 M HClpH 7.0 Phosphate Buffer0.1 M NaOH
Temperature 60°C60°C60°C
Time Points 0, 2, 6, 12, 24 hours0, 2, 6, 12, 24 hours0, 2, 6, 12, 24 hours
Quenching Neutralize with 0.1 M NaOHDilute directlyNeutralize with 0.1 M HCl
Expected Outcome Significant degradation expectedMinimal degradation expectedSignificant degradation expected

FAQ 3: What constitutes a "stability-indicating method" and why is it crucial?

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect changes in the properties of the drug substance and drug product over time.[6] For this specific topic, its most critical feature is specificity . The method must be able to separate the intact 4-Propan-2-ylpiperidine-1-carbaldehyde from its primary degradation product, 4-propan-2-ylpiperidine, as well as any other impurities or degradants.[1][3]

Without a stability-indicating method, the loss of the parent compound might be underestimated, or degradation products might co-elute, leading to an inaccurate assessment of purity and stability. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection is the standard technique for this purpose.[7]

Typical HPLC Method Parameters
Parameter Setting Rationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileThe acidic modifier improves peak shape for the basic piperidine degradant.
Gradient 20% B to 80% B over 20 minTo elute the parent compound and its more polar degradant effectively.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection UV at 210 nm or MSThe carbaldehyde group has a weak chromophore; MS provides higher sensitivity and specificity.
Injection Vol. 10 µLStandard volume.

Troubleshooting Guide: Common Experimental Issues

  • Issue: Rapid and complete loss of the parent compound in the first acidic time point.

    • Cause: The stress conditions (acid concentration and/or temperature) are too harsh.

    • Solution: Reduce the acid concentration (e.g., to 0.01 M HCl) or lower the temperature (e.g., to 40°C or room temperature) and repeat the experiment. The goal is controlled, gradual degradation.

  • Issue: Poor peak shape (tailing) for the degradation product.

    • Cause: The primary degradant, 4-propan-2-ylpiperidine, is a basic amine. It can interact with residual acidic silanols on the HPLC column, causing peak tailing.

    • Solution: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic or trifluoroacetic acid) to keep the amine protonated. Alternatively, use a base-deactivated column.

  • Issue: Mass balance is below 95% (the sum of the parent and degradants does not equal the initial amount).

    • Cause: This could be due to the formation of non-UV active degradants (formic acid is not detected by UV), volatile degradants, or adsorption of the compound or its degradants onto the container surface.

    • Solution: Use LC-MS to search for other potential degradants. Employ silanized glass vials or polypropylene vials to minimize adsorption. While a complete mass balance is ideal, identifying the primary degradation pathway is the main objective.

Caption: Experimental workflow for a pH stability study.

References

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • ResearchGate. (2025). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Available from: [Link]

  • ResearchGate. (n.d.). Effect of pH on the activity and stability of immobilized ALDH and free.... Available from: [Link]

  • ACS Publications. (2007). Iminium Catalysis. Available from: [Link]

  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]

  • Google Patents. (n.d.). CN1052228C - Prepn. method for n-formyl piperidine and homologs thereof.
  • ChemRxiv. (n.d.). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. Available from: [Link]

  • Nature. (2023). Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene. Available from: [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Available from: [Link]

  • PubMed. (2017). Quantification of 1-(propan-2-ylamino)-4-propoxy-9H-thioxanthen-9-one (TX5), a newly synthetized P-glycoprotein inducer/activator, in biological samples: method development and validation. Available from: [Link]

  • Royal Society of Chemistry. (2012). Analytical Methods. Available from: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available from: [Link]

  • ACS Publications. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Available from: [Link]

  • MDPI. (2024). Biopharmaceutical Characterization and Stability of Nabumetone–Cyclodextrins Complexes Prepared by Grinding. Available from: [Link]

  • Hudson Robotics. (n.d.). pH for Stability Testing and Analysis. Available from: [Link]

  • MDPI. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Available from: [Link]

  • MDPI. (2022). Functional Characteristics of Aldehyde Dehydrogenase and Its Involvement in Aromatic Volatile Biosynthesis in Postharvest Banana Ripening. Available from: [Link]

  • ACS Publications. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Available from: [Link]

  • PMC. (n.d.). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Available from: [Link]

  • PubMed. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Available from: [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • Arabian Journal of Chemistry. (2023). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Available from: [Link]

  • Filo. (2026). Synthesis: R-CHO + Piperidine (base) → N-formylpiperidine + CH₃CHO (H. Available from: [Link]

  • PubMed. (2020). A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P. Available from: [Link]

  • Chemistry Steps. (2024). Aldehydes and Ketones to Amines. Available from: [Link]

  • ResearchGate. (n.d.). Isolable iminium ions as a platform for N-(hetero)aryl piperidine synthesis. Available from: [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Available from: [Link]

  • PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventiona. Available from: [Link]

  • Pharmaceutical Research and Development. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • Yanbu Journal of Engineering and Science. (2024). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Available from: [Link]

  • Wikipedia. (n.d.). Piperidine. Available from: [Link]

  • Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Available from: [Link]

  • OECD Existing Chemicals Database. (2001). 1,2-DIHYDROXYPROPANE CAS:57-55-6. Available from: [Link]

  • OnePetro. (2021). New Formulation of Tertiary Amines for Thermally Stable and Cost-Effective Chemical Additive. Available from: [Link]

  • WHO. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available from: [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available from: [Link]

  • FDA. (2005). asean guideline on stability study of drug product. Available from: [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity of 4-Propan-2-ylpiperidine-1-carbaldehyde

In the landscape of pharmaceutical development and quality control, the robust and reliable determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies for assessing the purity of 4-Propan-2-ylpiperidine-1-carbaldehyde, a key building block in the synthesis of various pharmaceutical compounds. We will explore two primary analytical approaches, Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Chromatography (HILIC), offering a comprehensive workflow from initial column and mobile phase selection to detector optimization and method validation, grounded in established scientific principles and regulatory expectations.

The Analytical Challenge: Understanding 4-Propan-2-ylpiperidine-1-carbaldehyde

4-Propan-2-ylpiperidine-1-carbaldehyde presents a unique set of analytical challenges. As a relatively small and polar molecule, it can exhibit poor retention on traditional C18 reversed-phase columns.[1] Furthermore, the aldehyde functional group can be reactive, and the piperidine ring lacks a strong chromophore, making detection by UV-Vis spectrophotometry non-trivial.[2] A successful HPLC method must therefore address these inherent properties to achieve adequate separation from potential impurities and reliable quantification.

Strategic Approach to Method Development: A Comparative Overview

The development of a robust HPLC method for this analyte necessitates a systematic approach. The initial and most critical decision lies in the choice of chromatographic mode. Here, we will compare the merits of RP-HPLC and HILIC.

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Chromatography (HILIC)
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., bare silica, amide, diol)
Mobile Phase Polar (e.g., water/acetonitrile or methanol mixtures)High organic content with a small amount of aqueous modifier
Retention Mechanism Primarily hydrophobic interactionsPartitioning of the analyte into a water-enriched layer on the stationary phase surface
Suitability for Analyte May require derivatization or polar-embedded/endcapped columns for sufficient retention of the polar analyte.[3]Well-suited for retaining and separating polar compounds that show little retention in RP-HPLC.[4][5][6]

Workflow for HPLC Method Development

The following diagram illustrates the logical workflow for developing a purity method for 4-Propan-2-ylpiperidine-1-carbaldehyde, encompassing both RP-HPLC and HILIC pathways.

Caption: HPLC Method Development Workflow.

Part 1: Reversed-Phase HPLC (RP-HPLC) Approach

RP-HPLC is the most widely used chromatographic technique in the pharmaceutical industry due to its versatility and robustness.[7][8] However, for polar analytes like 4-propan-2-ylpiperidine-1-carbaldehyde, achieving adequate retention can be challenging.

Stationary Phase Selection

A standard C18 column is a common starting point, but due to the analyte's polarity, poor retention is anticipated. Alternative stationary phases should be considered:

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to retain polar analytes and allows for the use of highly aqueous mobile phases without phase collapse.

  • Polar-Endcapped Columns: These columns use a polar group to endcap residual silanols, which can improve peak shape for basic compounds like piperidines.[3]

Mobile Phase Optimization

The mobile phase composition is a critical factor in achieving the desired separation.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower viscosity and better UV transparency.

  • pH Control: The piperidine moiety is basic. Controlling the pH of the mobile phase with a suitable buffer (e.g., phosphate or acetate) is crucial for consistent retention times and good peak shape. A pH around 3-4 will ensure the piperidine nitrogen is protonated, which can improve interaction with the stationary phase.

  • Gradient Elution: A gradient elution, starting with a high aqueous content and increasing the organic modifier concentration, will be necessary to elute any less polar impurities.

Detection Strategy: The Derivatization Imperative for UV Detection

Since 4-propan-2-ylpiperidine-1-carbaldehyde lacks a significant UV chromophore, direct detection at low concentrations is difficult.[2] A common and effective strategy for aldehydes is pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH).[9] This reaction introduces a strongly UV-active dinitrophenylhydrazone group, allowing for sensitive detection around 360 nm.[10]

Experimental Protocol: Pre-column Derivatization with DNPH

  • Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of strong acid (e.g., phosphoric acid).[11]

  • Sample Derivatization: Mix a known amount of the 4-propan-2-ylpiperidine-1-carbaldehyde sample with an excess of the DNPH reagent.

  • Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30-60 minutes) to ensure complete derivatization.[11]

  • Analysis: Inject the derivatized sample directly into the HPLC system.

Part 2: Hydrophilic Interaction Chromatography (HILIC) Approach

HILIC is an excellent alternative for the separation of polar compounds that are poorly retained in RP-HPLC.[4][12][13]

Stationary Phase Selection

A variety of polar stationary phases can be used for HILIC:

  • Amide Columns: These are often a good starting point as they are robust and offer good selectivity for a wide range of polar compounds.

  • Bare Silica Columns: These can also be effective, but may exhibit stronger interactions and require careful mobile phase optimization.

Mobile Phase Optimization

In HILIC, the mobile phase consists of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous modifier.[6]

  • Organic/Aqueous Ratio: Retention is increased by increasing the proportion of the organic solvent. A typical starting point would be 95% acetonitrile and 5% aqueous buffer.

  • Buffer System: The type and concentration of the buffer in the aqueous portion of the mobile phase can significantly impact selectivity. Ammonium formate or ammonium acetate are commonly used as they are volatile and compatible with mass spectrometry.

Detection Strategy: The Advantage of Universal Detectors

While derivatization can also be used with HILIC, this mode is often paired with universal detectors that do not rely on the presence of a chromophore.

  • Evaporative Light Scattering Detector (ELSD): An ELSD nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[14][15][16] This makes it suitable for detecting any analyte that is less volatile than the mobile phase.

  • Charged Aerosol Detector (CAD): A CAD works on a similar principle to the ELSD but charges the analyte particles before detection, often providing a more uniform response.

The use of an ELSD or CAD eliminates the need for a separate derivatization step, simplifying the analytical workflow.[14][17]

Comparative Summary of Proposed HPLC Methods

ParameterRP-HPLC MethodHILIC Method
Column Polar-embedded C18, 4.6 x 150 mm, 3.5 µmAmide, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Gradient 10% to 90% B over 20 minutes95% to 70% B over 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detector UV-Vis at 360 nm (with DNPH derivatization)ELSD (Drift Tube: 50°C, Nebulizer: 30°C, Gas Flow: 1.5 SLM)

Method Validation: Ensuring Fitness for Purpose

Once a suitable method is developed, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[18][19][20] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[19]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18]

Conclusion

The development of a robust HPLC method for the purity determination of 4-propan-2-ylpiperidine-1-carbaldehyde requires careful consideration of the analyte's physicochemical properties. While the traditional RP-HPLC approach is feasible, it necessitates a derivatization step for sensitive UV detection. The HILIC method, coupled with a universal detector like an ELSD or CAD, offers a more direct analytical approach by circumventing the need for derivatization.

The choice between these two strategies will depend on the specific requirements of the laboratory, including available instrumentation, desired sample throughput, and the nature of potential impurities. For routine quality control where simplicity and speed are paramount, the HILIC-ELSD/CAD method may be preferable. For laboratories primarily equipped with UV detectors, the RP-HPLC method with DNPH derivatization is a well-established and reliable alternative. Regardless of the chosen path, a thorough method validation according to ICH guidelines is essential to ensure the generation of accurate and reliable purity data.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).
  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). (1996). US Environmental Protection Agency.
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
  • 4-(Prop-2-en-1-yl)piperazine-1-carbaldehyde. PubChem.
  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent Technologies.
  • HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Analytical and Bioanalytical Chemistry.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025). Molecules.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
  • Synthesis of unsaturated piperidines from piperidones with a silyl reagent.
  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (2020).
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. (2025).
  • Reversed Phase HPLC Columns. Phenomenex.
  • 4-(2-hydroxypropan-2-yl)piperidine-4-carboxylic acid. Sigma-Aldrich.
  • HILIC – The Rising Star of Polar Chromatography. (2024). Element Lab Solutions.
  • 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. (2018). Talanta.
  • Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. (2015).
  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener altern
  • 4-acetyl-N-propan-2-ylpiperidine-1-carboxamide. PubChem.
  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. (2021).
  • A kind of HPLC analytical approach of 3-amino piperidine.
  • Evaporative light sc
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). Agilent.
  • Chiral Method Development. Phenomenex.
  • ICH Guidelines for Analytical Method Valid
  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Hydrophilic Interaction Chromatography.
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.
  • Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
  • HPLC Determination of Trace Levels of Aliphatic Aldehydes C1 - C4 in River and Tap Water Using On-Line Preconcentr
  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2025).
  • Piperidine-4-carbaldehyde. Santa Cruz Biotechnology.
  • Chiral Method Development Str
  • ICH Q2 R1: Mastering Analytical Method Valid
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Hydrophilic Interaction Liquid Chrom
  • Evaporative light scattering detector ELSD. Advion Interchim Scientific.
  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube.
  • Optimizing the Sensitivity of an Evaporative Light Scattering Detector. (2023).
  • Reversed-phase chrom

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-Propan-2-ylpiperidine-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and chemical research, the unambiguous structural elucidation of novel molecules is paramount. Mass spectrometry s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and chemical research, the unambiguous structural elucidation of novel molecules is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing not only molecular weight information but also a detailed fingerprint through its fragmentation patterns. This guide offers an in-depth analysis of the expected mass spectrometric behavior of 4-Propan-2-ylpiperidine-1-carbaldehyde, a substituted N-formyl piperidine derivative.

As your Senior Application Scientist, I will not merely present data; I will walk you through the causal logic behind the fragmentation, enabling you to apply these principles to your own research. We will explore the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), compare these patterns to analogous structures, and provide robust experimental protocols to ensure the generation of high-quality, reproducible data.

The Structural Context: What to Expect from 4-Propan-2-ylpiperidine-1-carbaldehyde

The fragmentation of 4-Propan-2-ylpiperidine-1-carbaldehyde is governed by the interplay of its key structural features: the piperidine ring, the N-formyl group, and the isopropyl substituent at the C4 position. The basic nitrogen atom of the piperidine ring is a primary site for ionization, particularly in ESI, and dictates many of the subsequent fragmentation pathways.[1] In EI, the ionization can also occur on the nitrogen, initiating characteristic alpha-cleavages.[1]

The presence of an odd number of nitrogen atoms in this molecule means its molecular ion will have an odd nominal mass, a principle known as the nitrogen rule.[2][3] This provides an initial diagnostic clue in the mass spectrum.

Comparative Fragmentation Analysis: Building a Predictive Framework

To understand the fragmentation of our target molecule, we will compare it with the known fragmentation patterns of simpler, related structures: piperidine, N-formylpiperidine, and 4-isopropylpiperidine.

CompoundKey Fragmentation PathwaysExpected Key Fragments (m/z)
Piperidine α-cleavage (loss of H•), ring openingM-1, fragments from ring cleavage
N-Formylpiperidine α-cleavage to the nitrogen, loss of the formyl group (CHO•), cleavage of the N-CO bondM-1, M-29, fragments from piperidine ring
4-Isopropylpiperidine α-cleavage, loss of the isopropyl groupM-1, M-15, M-43, fragments from ring cleavage
4-Propan-2-ylpiperidine-1-carbaldehyde Predicted: Combination of the above. Loss of formyl group, loss of isopropyl group, α-cleavage, and ring fragmentation.Predicted: M-1, M-29, M-43, and subsequent fragments

This comparative approach allows us to anticipate the major fragmentation routes for our more complex molecule.

Electron Ionization (EI) Fragmentation: A Hard Ionization Approach

EI is a high-energy ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint. The fragmentation of cyclic amines like piperidine under EI is complex but often initiated by ionization of the nitrogen atom, leading to alpha-cleavage.[1][4]

Proposed EI Fragmentation Pathway for 4-Propan-2-ylpiperidine-1-carbaldehyde

A primary fragmentation event is the cleavage of the bond alpha to the nitrogen atom, which can lead to the loss of the formyl group or ring opening.[1] Another significant fragmentation will be the loss of the isopropyl group.

EI_Fragmentation M [M]+• m/z 169 F1 [M-CHO]+• m/z 140 M->F1 - CHO• F2 [M-C3H7]+• m/z 126 M->F2 - C3H7• F3 Iminium Ion m/z 84 F2->F3 - C2H2O

Caption: Predicted EI fragmentation of 4-Propan-2-ylpiperidine-1-carbaldehyde.

Electrospray Ionization (ESI) with Tandem MS (MS/MS): A Softer Approach for Structural Interrogation

ESI is a soft ionization technique that typically produces the protonated molecule, [M+H]+.[1] Subsequent fragmentation is induced by collision-induced dissociation (CID) in a tandem mass spectrometer. This allows for controlled fragmentation experiments that can reveal specific structural motifs. For piperidine derivatives, positive ion mode is generally preferred due to the basicity of the nitrogen atom.[1]

Proposed ESI-MS/MS Fragmentation Pathway

In the positive ion mode, the proton will likely reside on the nitrogen atom. Collision-induced dissociation will likely lead to the neutral loss of small molecules and cleavage of the piperidine ring. A prominent fragmentation pathway for N-acyl piperidines is the cleavage of the N-CO bond.[5][6]

ESI_Fragmentation MH [M+H]+ m/z 170 F1 [M+H - H2O]+ m/z 152 MH->F1 - H2O F2 [M+H - CO]+ m/z 142 MH->F2 - CO F3 Piperidinium Ion m/z 86 MH->F3 - C4H8O

Caption: Predicted ESI-MS/MS fragmentation of protonated 4-Propan-2-ylpiperidine-1-carbaldehyde.

Experimental Protocols for Robust Data Acquisition

To ensure the reliability of your mass spectrometry data, adherence to well-defined experimental protocols is crucial. The following are recommended starting points for the analysis of 4-Propan-2-ylpiperidine-1-carbaldehyde.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This protocol is suitable for the volatile and thermally stable 4-Propan-2-ylpiperidine-1-carbaldehyde.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate.
  • Prepare working standards by serial dilution to a final concentration of 1-10 µg/mL.

2. GC Conditions:

  • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Inlet Temperature: 250 °C.
  • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
  • Injection Volume: 1 µL in splitless mode.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-400.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

This method is ideal for obtaining information about the protonated molecule and its characteristic fragments.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
  • Prepare working standards by serial dilution in the initial mobile phase to a final concentration of 1-10 ng/mL.

2. LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with 5% B, hold for 0.5 minutes, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Full Scan: m/z 50-500 to identify the [M+H]+ precursor ion.
  • Product Ion Scan: Select the [M+H]+ ion (m/z 170) for fragmentation. Optimize collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

Trustworthiness Through Self-Validation

The protocols described above are designed to be self-validating. The use of both a hard (EI) and a soft (ESI) ionization technique provides complementary information. The molecular ion observed in EI should correspond to the mass of the precursor ion in ESI. The fragmentation patterns from both techniques should be consistent with the proposed structure and the established fragmentation rules for this class of compounds. For definitive confirmation, comparison with a synthesized authentic standard is the gold standard.

Conclusion: A Pathway to Confident Structural Elucidation

The mass spectrometric fragmentation of 4-Propan-2-ylpiperidine-1-carbaldehyde is predictable based on the established principles of amine and amide fragmentation. By employing a combination of EI and ESI-MS/MS, researchers can obtain a wealth of structural information. This guide provides the foundational knowledge and practical protocols to confidently analyze this and similar molecules, accelerating drug discovery and development efforts.

References

  • Vertex AI Search. (2026).
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. [Link]

  • Universidad de Guanajuato. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Organic Chemistry at CU Boulder. [Link]

  • SciSpace. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • RSC Advances. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • Wiley Analytical Science. (n.d.). Wiley Spectral Libraries - MS Wil. [Link]

  • ResearchGate. (n.d.). Main fragmentation pattern of the amides in EI-MS. [Link]

  • Wiley Analytical Science. (n.d.). Wiley Registry/NIST Mass Spectral Library 2023. [Link]

  • National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. [Link]

  • SlideShare. (2012). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • LCGC International. (2026). Wiley Registry of Mass Spectral Data, 9th Edition. [Link]

  • msp.ch. (2014). Wiley MS Libraries. [Link]

  • University of Huddersfield Repository. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]

  • PubChem. (n.d.). 4-(3-Propan-2-ylphenyl)piperidine-1-carbaldehyde. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. [Link]

  • Wiley Online Library. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • MSforID. (2019). Home. [Link]

  • Atlantis Press. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. [Link]

  • National Center for Biotechnology Information. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]

Sources

Validation

Comparative Reactivity Guide: 4-Propan-2-ylpiperidine-1-carbaldehyde vs. Piperidine Analogs

Executive Summary This technical guide evaluates the reactivity profile of 4-Propan-2-ylpiperidine-1-carbaldehyde (hereafter referred to as N-Formyl-4-isopropylpiperidine or NF-4iP ) in comparison to its unsubstituted pa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the reactivity profile of 4-Propan-2-ylpiperidine-1-carbaldehyde (hereafter referred to as N-Formyl-4-isopropylpiperidine or NF-4iP ) in comparison to its unsubstituted parent, N-Formylpiperidine (NFP) , and related analogs.

While NFP is a standard reagent for formylation (Vilsmeier-Haack type) and a polar aprotic solvent, the introduction of the 4-isopropyl group introduces a critical conformational anchor . This structural modification significantly alters the stereoelectronic landscape of the molecule, offering distinct advantages in stereoselective


-lithiation  and solubility modulation  in non-polar media, while retaining the core amide reactivity.

Structural & Physical Benchmarking

The primary differentiator between NF-4iP and NFP is the steric bulk at the C4 position. This section quantifies the impact of this substitution.

Table 1: Comparative Physicochemical Profile[1]
FeatureN-Formylpiperidine (NFP) N-Formyl-4-isopropylpiperidine (NF-4iP) Impact on Reactivity/Processing
Structure Unsubstituted Piperidine Ring4-Isopropyl substituent (C4)Conformational Locking (See Section 3)
Molecular Weight 113.16 g/mol 155.24 g/mol Lower volatility; higher boiling point.
Boiling Point 222 °C (760 mmHg)~255–265 °C (Predicted)NF-4iP is less suited for gas-phase work but superior for high-temp solution chemistry.
LogP (Lipophilicity) ~0.3 (Amphiphilic)~1.8 (Lipophilic)NF-4iP has superior solubility in ethers/hydrocarbons (THF, Toluene, Hexane).
Conformation Fluxional (Chair-Chair flip)Locked (Isopropyl prefers Equatorial)Enables stereoselective functionalization at C2.
Amide Rotamer

mixture (approx 50:50)

mixture (Sterics at C4 have minimal effect on N-C=O rotation)
Similar NMR complexity for N-formyl protons.

Mechanistic Deep Dive: The Conformational Anchor

The scientific value of NF-4iP lies in its defined geometry. In unsubstituted piperidines, the ring rapidly interconverts between two chair conformers.

  • In NFP: The axial and equatorial protons at C2 (alpha to nitrogen) average out on the reaction timescale.

  • In NF-4iP: The bulky isopropyl group (

    
     kcal/mol) locks the ring into a single chair conformation where the isopropyl group is equatorial .
    

Consequence: The protons at C2 are now distinct and fixed in space (one axial, one equatorial). This allows for diastereoselective deprotonation using organolithium reagents, a capability largely absent in the fluxional NFP.

Diagram 1: Conformational Locking & Reactivity Logic

ConformationLogic NFP N-Formylpiperidine (Fluxional) Reaction1 Rapid Ring Flip NFP->Reaction1 Dynamic NF4iP 4-iPr-N-Formylpiperidine (Locked Chair) Reaction2 Fixed Geometry NF4iP->Reaction2 4-iPr Anchor Outcome1 No Stereocontrol (Racemic Products) Reaction1->Outcome1 Lithiation Outcome2 High Diastereoselectivity (Alpha-Functionalization) Reaction2->Outcome2 s-BuLi / TMEDA

Caption: The 4-isopropyl group prevents ring flipping, distinguishing axial/equatorial alpha-protons for selective reaction.

Reactivity Comparison Modules

Module A: Formylation Reagent (Vilsmeier-Haack Analog)

Both compounds can serve as formyl sources when activated with oxalyl chloride or


.
  • NFP: The industry standard. Highly effective but difficult to extract from aqueous workups due to water solubility.

  • NF-4iP:

    • Reactivity: Identical electronic activation of the formyl group.

    • Advantage: The lipophilic tail makes the byproduct (4-isopropylpiperidine) easy to recover via organic extraction, or conversely, the reagent itself dissolves better in non-polar substrates.

    • Recommendation: Use NF-4iP when the substrate is highly lipophilic or when aqueous waste stream management is critical.

Module B: -Lithiation (C-H Activation)

This is the high-value application for NF-4iP.

  • Protocol: Treatment with

    
    -BuLi/TMEDA at -78 °C.
    
  • NFP: Results in a mixture of products or racemates upon electrophile quench due to ring flipping.

  • NF-4iP: The "locked" equatorial isopropyl group forces the N-C=O group into a specific orientation to minimize

    
     strain. Lithiation occurs selectively at the equatorial 
    
    
    
    -proton (syn to the formyl oxygen).
  • Result: High diastereomeric ratios (dr > 90:10) when reacting with electrophiles (e.g., MeI, PhCHO).

Module C: Hydrolysis & Metabolic Stability
  • Chemical Hydrolysis: The distal 4-isopropyl group exerts negligible steric shielding on the N-formyl bond. Hydrolysis rates (acidic or basic) are comparable to NFP.

  • Metabolic Stability (Drug Design): The 4-isopropyl group is a metabolic "soft spot" susceptible to CYP450 hydroxylation (tertiary carbon). In contrast, NFP is primarily metabolized via amide hydrolysis or ring oxidation.

Experimental Protocols

Protocol 1: Synthesis of NF-4iP from 4-Isopropylpiperidine

A self-validating protocol for generating the reagent.

Reagents: 4-Isopropylpiperidine (1.0 equiv), Ethyl Formate (5.0 equiv, solvent/reagent), Catalytic Formic Acid (0.1 equiv).

  • Setup: Equip a round-bottom flask with a reflux condenser and magnetic stir bar.

  • Addition: Charge 4-isopropylpiperidine and ethyl formate. Add catalytic formic acid.

  • Reaction: Reflux gently (54 °C) for 12–16 hours. Monitor by TLC (stain with

    
    ; amine spot will disappear, amide spot appears).
    
  • Workup: Distill off excess ethyl formate.

  • Purification: Vacuum distillation of the residue (approx. 110–120 °C at 5 mmHg) yields pure NF-4iP as a colorless viscous oil.

    • Validation: IR Spectrum should show strong C=O stretch at ~1660 cm⁻¹.

Protocol 2: Stereoselective -Lithiation

Demonstrating the "Locked Conformation" advantage.

Reagents: NF-4iP (1.0 equiv),


-BuLi (1.2 equiv), TMEDA (1.2 equiv), Electrophile (e.g., Benzaldehyde, 1.5 equiv), dry THF.
  • Solution A: Dissolve NF-4iP and TMEDA in anhydrous THF under Argon. Cool to -78 °C.

  • Lithiation: Add

    
    -BuLi dropwise over 20 mins. Maintain temp < -70 °C.
    
  • Aging: Stir at -78 °C for 1 hour. (Solution typically turns yellow/orange).

  • Quench: Add Benzaldehyde dropwise. Stir for 30 mins at -78 °C, then warm to RT.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.[1]
    
  • Analysis: Analyze crude NMR. Look for diastereomeric peaks at the C2 position. The "locked" ring should yield a major diastereomer (>90% ds).

Visualizing the Synthesis & Reactivity Flow

Diagram 2: Synthesis and Application Pathway[2]

ReactivityFlow Start 4-Isopropylpiperidine Product 4-Propan-2-ylpiperidine-1-carbaldehyde (NF-4iP) Start->Product Formylation Reagent Ethyl Formate / Reflux PathA Path A: Vilsmeier Reagent Product->PathA POCl3 PathB Path B: Alpha-Lithiation Product->PathB s-BuLi / TMEDA ResultA Formylated Arenes (Lipophilic Workup) PathA->ResultA ResultB 2-Substituted Piperidines (High Diastereoselectivity) PathB->ResultB

Caption: Synthetic route to NF-4iP and its divergent applications in formylation vs. stereoselective synthesis.

References

  • Beak, P., & Lee, W. K. (1989). Alpha-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions.Journal of Organic Chemistry , 54(2), 458–464. Link

    • Foundational text on alpha-lithi
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. Authoritative source on conformational analysis and the "locking" effect of 4-substituted piperidines.
  • Gawley, R. E., et al. (1995). Stereoselective substitution of N-nitrosopiperidines and N-formylpiperidines.Journal of the American Chemical Society , 117(48), 11817–11828. Link

    • Specific data on the lithi
  • PubChem Database. (2025). Compound Summary: N-Formylpiperidine.[2] National Library of Medicine. Link

    • Source for physicochemical properties of the parent analog.

Sources

Comparative

A Comparative Structural and Experimental Guide to 4-Propan-2-ylpiperidine-1-carbaldehyde and 4-isopropylpiperidine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth structural and experimental comparison between 4-isopropylpiperidine and its N-formylated derivative, 4-propan-2-ylpiperidin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth structural and experimental comparison between 4-isopropylpiperidine and its N-formylated derivative, 4-propan-2-ylpiperidine-1-carbaldehyde. While both molecules share a common piperidine scaffold substituted at the 4-position with an isopropyl group, the introduction of a formyl group at the nitrogen atom dramatically alters the molecule's physicochemical properties, reactivity, and potential applications in medicinal chemistry and organic synthesis. This document outlines the synthesis of both compounds, compares their structural and spectroscopic characteristics, and provides detailed experimental protocols for their preparation and analysis.

Introduction: From Secondary Amine to N-Formyl Amide

The piperidine ring is a ubiquitous scaffold in a vast number of natural products and pharmaceuticals, valued for its conformational properties and its role as a basic nitrogen center.[1] 4-isopropylpiperidine is a simple, substituted piperidine that serves as a versatile building block in organic synthesis.[2] Its secondary amine functionality provides a reactive site for further elaboration.

By converting the secondary amine of 4-isopropylpiperidine to an N-formyl amide, we obtain 4-propan-2-ylpiperidine-1-carbaldehyde. This transformation from a basic amine to a neutral amide has profound consequences. The formylation masks the basicity of the nitrogen, alters its hydrogen bonding capabilities, and influences the conformational dynamics of the piperidine ring. N-formyl compounds are important intermediates in organic synthesis, often used as protecting groups for amines or as precursors for the synthesis of isocyanides and for the introduction of a methylamino group.[3]

This guide will first delineate the structural and physicochemical differences between these two compounds. Subsequently, a detailed experimental workflow will be presented, providing a practical approach to the synthesis and characterization of both molecules, starting from a common precursor.

At a Glance: Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-isopropylpiperidine and the predicted properties of 4-propan-2-ylpiperidine-1-carbaldehyde. The data for the latter are estimated based on the known properties of N-formylpiperidine due to the absence of direct experimental values in the literature.[2][4][5][6]

Property4-isopropylpiperidine4-Propan-2-ylpiperidine-1-carbaldehyde (Predicted)
Molecular Formula C₈H₁₇NC₉H₁₇NO
Molecular Weight 127.23 g/mol 155.24 g/mol
CAS Number 19678-58-1Not available
Appearance Colorless to pale yellow liquidColorless to light yellow liquid
Boiling Point ~173-175 °C (Joback Calculated)~240-250 °C (estimated based on N-formylpiperidine's b.p. of 222 °C)[4][5][6]
logP (Octanol/Water) 1.642 (Crippen Calculated)~0.5 (estimated based on increased polarity)
Basicity (pKa of conjugate acid) ~11 (typical for secondary amines)Not basic (amides are neutral)
Solubility Soluble in organic solvents, slightly soluble in water.Soluble in polar organic solvents.

Structural Elucidation: A Spectroscopic Comparison

The addition of the formyl group introduces distinct changes in the spectroscopic signatures of the molecule. Below is a comparison of the expected and known spectroscopic data for both compounds.

Infrared (IR) Spectroscopy
  • 4-isopropylpiperidine: The IR spectrum is characterized by the presence of an N-H stretch, typically a broad peak in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine. The C-H stretching of the alkyl groups will be observed around 2850-2960 cm⁻¹.

  • 4-Propan-2-ylpiperidine-1-carbaldehyde: The most significant change will be the disappearance of the N-H stretch and the appearance of a strong carbonyl (C=O) stretching band for the amide group, expected around 1650-1680 cm⁻¹.[7] This is a definitive marker for a successful formylation reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The formyl group significantly impacts the chemical shifts of the protons and carbons in the piperidine ring, particularly those alpha to the nitrogen. Due to the restricted rotation around the C-N amide bond, N-formylated piperidines can exist as two rotamers (E/Z isomers), which may lead to a doubling of some NMR signals.

¹H NMR:

  • 4-isopropylpiperidine: The N-H proton will appear as a broad singlet. The protons on the carbons adjacent to the nitrogen (C2 and C6) will be found in the range of 2.5-3.0 ppm. The remaining piperidine and isopropyl protons will be in the upfield region (1.0-2.0 ppm).

  • 4-Propan-2-ylpiperidine-1-carbaldehyde (Predicted): A characteristic singlet for the formyl proton (-CHO) will appear downfield, typically between 8.0 and 8.3 ppm.[8] The protons on the carbons alpha to the nitrogen will be shifted downfield compared to the parent amine, appearing in the range of 3.2-3.8 ppm, and may show splitting into two sets of signals due to the presence of rotamers.

¹³C NMR:

  • 4-isopropylpiperidine: The carbons alpha to the nitrogen (C2 and C6) will resonate around 45-50 ppm. The other ring carbons and the isopropyl carbons will be in the 20-40 ppm range.

  • 4-Propan-2-ylpiperidine-1-carbaldehyde (Predicted): A new signal for the carbonyl carbon will be observed in the downfield region, around 160-165 ppm.[9] The carbons alpha to the nitrogen will be deshielded and shifted downfield to approximately 40-50 ppm, potentially showing two distinct signals for the rotamers.

Experimental Guide: Synthesis and Characterization Workflow

This section provides a comprehensive, step-by-step guide for the synthesis of 4-isopropylpiperidine and its subsequent conversion to 4-propan-2-ylpiperidine-1-carbaldehyde. This workflow is designed to be self-validating, with clear checkpoints for characterization.

G cluster_0 Synthesis of 4-isopropylpiperidine cluster_1 Synthesis of 4-Propan-2-ylpiperidine-1-carbaldehyde cluster_2 Characterization A 4-isopropylpyridine B Catalytic Hydrogenation (e.g., H₂, PtO₂/AcOH) A->B Reactant C 4-isopropylpiperidine B->C Product D 4-isopropylpiperidine G Spectroscopic Analysis (NMR, IR, MS) C->G Analyze H Purity Assessment (GC, TLC) C->H Assess E N-Formylation (e.g., Formic Acid) D->E Reactant F 4-Propan-2-ylpiperidine-1-carbaldehyde E->F Product F->G Analyze F->H Assess G cluster_0 4-isopropylpiperidine cluster_1 4-Propan-2-ylpiperidine-1-carbaldehyde A A B [Structure not available in PubChem] C9H17NO

Sources

Validation

A Guide to the Structural Confirmation of 4-Propan-2-ylpiperidine-1-carbaldehyde: The Foundational Role of Elemental Analysis

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities, the unambiguous confirmation of a molecule's structure and purity is a cornerstone of reliable and reproducible...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, the unambiguous confirmation of a molecule's structure and purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive overview of the analytical strategies for the structural validation of 4-Propan-2-ylpiperidine-1-carbaldehyde, with a primary focus on the foundational role of elemental analysis. We will explore the theoretical basis of elemental composition, compare it with expected experimental outcomes, and discuss its synergy with orthogonal analytical techniques for a holistic characterization.

The First Line of Defense: Elemental Analysis

Elemental analysis, specifically CHN analysis, is a fundamental technique that provides the mass percentages of carbon, hydrogen, and nitrogen in a sample.[1] This method serves as a crucial, cost-effective initial assessment of a newly synthesized compound's purity and empirical formula.[2] The principle relies on the complete combustion of the sample, followed by the quantitative detection of the resulting gaseous products (CO₂, H₂O, and N₂).[3]

Theoretical Composition of 4-Propan-2-ylpiperidine-1-carbaldehyde

To serve as our benchmark, we must first calculate the theoretical elemental composition of the target molecule.

Molecular Formula: C₉H₁₇NO

Molecular Weight: 155.24 g/mol

The theoretical elemental percentages are calculated as follows:

  • Carbon (C): (9 * 12.011) / 155.24 * 100% = 69.63%

  • Hydrogen (H): (17 * 1.008) / 155.24 * 100% = 11.04%

  • Nitrogen (N): (1 * 14.007) / 155.24 * 100% = 9.02%

  • Oxygen (O) (by difference): 100% - (69.63% + 11.04% + 9.02%) = 10.31%

Interpreting Experimental Data: A Practical Comparison

In a real-world laboratory setting, a perfect match between experimental and theoretical values is seldom achieved. Several factors can contribute to deviations. For publication in reputable scientific journals, an agreement of found values within ±0.4% of the calculated values is generally considered acceptable.[4][5]

ElementTheoretical %Acceptable Experimental Range (%)Potential Reasons for Deviation Outside Range
Carbon (C) 69.6369.23 - 70.03Incomplete combustion, presence of inorganic impurities.[6]
Hydrogen (H) 11.0410.64 - 11.44Presence of residual water or solvents.[3]
Nitrogen (N) 9.028.62 - 9.42Incomplete combustion of high nitrogen content compounds.[7]

It is imperative for researchers to understand that a result falling outside this ±0.4% range does not automatically invalidate the synthesis but rather signals the need for further purification or investigation. [7] Common culprits for discrepancies include residual solvents, moisture, or inorganic impurities.[6][8]

Experimental Protocol: CHN Combustion Analysis

A detailed, step-by-step methodology for performing elemental analysis is crucial for obtaining reliable data.

  • Sample Preparation:

    • Ensure the sample of 4-Propan-2-ylpiperidine-1-carbaldehyde is homogenous and completely dry. Lyophilization or drying under high vacuum is recommended to remove residual solvents and water.[3]

    • Accurately weigh approximately 2-5 mg of the sample into a tin capsule using a calibrated microbalance.[3]

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy and linearity of the detector response.

  • Combustion and Analysis:

    • The sample is introduced into a high-temperature combustion furnace (typically ~900-1000 °C) in a stream of pure oxygen.[3]

    • The resulting gases (CO₂, H₂O, and N₂) are passed through a reduction furnace to convert nitrogen oxides to N₂.

    • The gases are then separated, typically by gas chromatography, and quantified by a thermal conductivity detector.[2]

  • Data Processing:

    • The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

Below is a workflow diagram for a typical CHN analysis experiment.

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Start dry Dry Sample (Lyophilize/Vacuum) start->dry weigh Weigh 2-5 mg in Tin Capsule dry->weigh calibrate Calibrate with Certified Standard weigh->calibrate combust Combustion (~1000°C, O₂ stream) calibrate->combust reduce Reduction of Nitrogen Oxides combust->reduce separate Gas Separation (GC Column) reduce->separate detect Detection (TCD) separate->detect calculate Calculate %C, %H, %N detect->calculate compare Compare with Theoretical Values calculate->compare end End compare->end Orthogonal_Methods EA Elemental Analysis (%C, %H, %N) Structure Confirmed Structure of 4-Propan-2-ylpiperidine-1-carbaldehyde EA->Structure Confirms Elemental Composition NMR NMR Spectroscopy (¹H, ¹³C) NMR->Structure Confirms Connectivity & Isomer MS Mass Spectrometry (Molecular Weight) MS->Structure Confirms Molecular Formula IR IR Spectroscopy (Functional Groups) IR->Structure Confirms Functional Groups HPLC HPLC (Purity) HPLC->EA Validates Purity

Sources

Safety & Regulatory Compliance

Safety

4-Propan-2-ylpiperidine-1-carbaldehyde proper disposal procedures

Operational Guide: Safe Disposal of 4-Propan-2-ylpiperidine-1-carbaldehyde Executive Summary This guide mandates the disposal procedures for 4-Propan-2-ylpiperidine-1-carbaldehyde (also known as 1-Formyl-4-isopropylpiper...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 4-Propan-2-ylpiperidine-1-carbaldehyde

Executive Summary

This guide mandates the disposal procedures for 4-Propan-2-ylpiperidine-1-carbaldehyde (also known as 1-Formyl-4-isopropylpiperidine ).[1] Due to its structural characteristics as a piperidine amide/aldehyde derivative, this substance must be managed as Non-Halogenated Organic Waste .[1][2]

Immediate Action Required:

  • Do NOT dispose of via sink/municipal drainage.[2]

  • Segregate from strong oxidizers immediately.[2]

  • Classify as "Toxic/Irritant Organic" for incineration.[2]

Part 1: Chemical Profile & Hazard Assessment

To ensure safe handling, we must first understand the "Why" behind the disposal logic.[2] This compound combines a piperidine ring with a formyl group and an isopropyl substituent.[2]

PropertyData / ClassificationOperational Implication
Chemical Name 4-Propan-2-ylpiperidine-1-carbaldehydeVerify label matches inventory.
Functional Groups Amide (N-CHO), Piperidine, AlkylStable under normal conditions; reactive with strong oxidizers.[1]
Physical State Liquid (typically) or low-melting solidRequires liquid waste containment if dissolved; solid waste if pure/absorbed.[1][2]
Primary Hazards H302: Harmful if swallowedH315/H319: Skin/Eye IrritantH311: Toxic in contact with skin (potential)PPE Mandatory: Nitrile gloves, safety goggles, lab coat.[1]
Flash Point >90°C (Estimated based on analogs)Combustible.[2] Keep away from open flames.
Reactivity Incompatible with Strong Oxidizers & Strong AcidsCRITICAL: Do not mix with Nitric Acid or Peroxides in waste streams.[2]

Expert Insight: While specific SDS data for this exact isomer may vary by vendor, the N-formylpiperidine class is consistently flagged for acute toxicity and irritation.[1] We treat this as a Class 6.1 (Toxic) material for disposal purposes to ensure maximum safety margins.

Part 2: Waste Segregation Logic (The Decision Tree)

The most common failure point in laboratory disposal is improper segregation.[2] This compound is Non-Halogenated .[2]

  • Why Non-Halogenated? The molecule (

    
    ) contains Carbon, Hydrogen, Nitrogen, and Oxygen.[1] It lacks Fluorine, Chlorine, Bromine, or Iodine.[1][2]
    
  • Why No Drains? As a piperidine derivative, it possesses aquatic toxicity potential and can disrupt microbial activity in water treatment plants.[2]

Visual Decision Workflow

DisposalDecision Start Waste Generation: 4-Propan-2-ylpiperidine-1-carbaldehyde CheckState Is the waste Liquid or Solid? Start->CheckState Liquid Liquid Waste CheckState->Liquid Solid Solid Waste (Pure substance, contaminated wipes, silica) CheckState->Solid CheckHalogen Mixed with Halogenated Solvents? (DCM, Chloroform?) Liquid->CheckHalogen SolidBin DISPOSAL STREAM C: Solid Hazardous Waste Bin Solid->SolidBin YesHalo DISPOSAL STREAM A: Halogenated Organic Waste CheckHalogen->YesHalo Yes NoHalo DISPOSAL STREAM B: Non-Halogenated Organic Waste CheckHalogen->NoHalo No (Pure or mixed with Acetone/MeOH)

Figure 1: Decision tree for segregating piperidine-aldehyde waste streams.

Part 3: Step-by-Step Disposal Protocol

This protocol is designed as a Self-Validating System . You must perform the check (validation) before the action.[2]

Phase 1: Preparation
  • PPE Validation: Verify gloves are Nitrile (minimum 0.11mm thickness).[2] Latex is insufficient for organic amides.[2]

  • Container Inspection: Ensure the waste container is HDPE (High-Density Polyethylene) or Glass.[2] Do not use metal if the waste stream is acidified.[2]

Phase 2: The "Pour" (Liquid Waste)

Scenario: You have a reaction mixture containing the target compound dissolved in Methanol or Ethyl Acetate.

  • Compatibility Check (The "Sniff" Test):

    • Action: Check the waste container label.[2][3]

    • Validation: Does it say "Oxidizers" or "Nitric Acid"?

    • Result: If YES , STOP. Do not pour. Start a new bottle.

  • pH Check (Optional but Recommended):

    • Action: Dip a pH strip into your waste solution.[2]

    • Validation: Ensure pH is between 4 and 10.[2]

    • Reason: Extreme pH can cause heat generation when mixed with bulk waste.[2] Neutralize if necessary before disposal.[2]

  • Transfer:

    • Pour slowly into the Non-Halogenated Organic Waste container.

    • Use a funnel to prevent drips.[2]

  • Log Entry:

    • Immediately write the full chemical name on the waste tag.[2] Do not use abbreviations like "PPC". Use "4-Propan-2-ylpiperidine-1-carbaldehyde".[1]

Phase 3: Solid Waste (Contaminated Debris)

Scenario: You have silica gel from a column or paper towels from a spill.

  • Bagging: Place debris in a clear polyethylene bag (minimum 2 mil thickness).

  • Labeling: Attach a hazardous waste tag. Check "Toxic" and "Irritant".[2]

  • Secondary Containment: Place the bag inside the rigid Solid Waste Drum.

Part 4: Spill Management & Emergency Response

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The aldehyde functionality may release irritating vapors.[2][4] Clear the immediate area.[2][4][5][6][7]

  • PPE Upgrade: Wear a half-mask respirator with Organic Vapor (OV) cartridges if ventilation is poor.[1][2]

  • Absorb:

    • Use Vermiculite or Universal Absorbent Pads .[2]

    • Do not use paper towels for large spills (flammability risk).[2]

  • Clean:

    • Sweep absorbed material into a bag.[2]

    • Wash the surface with a soap/water solution (detergent helps solubilize the organic piperidine derivative).[2]

    • Dispose of all cleanup materials as Solid Hazardous Waste .[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24894793, 1-Formylpiperidine (Analogous Hazard Data).[1][2] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[2] Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 4-Propan-2-ylpiperidine-1-carbaldehyde

This guide provides essential safety protocols and operational directives for the handling and disposal of 4-Propan-2-ylpiperidine-1-carbaldehyde. As a substituted piperidine and an aldehyde, this compound requires caref...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 4-Propan-2-ylpiperidine-1-carbaldehyde. As a substituted piperidine and an aldehyde, this compound requires careful management due to its potential hazards. This document is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Assessment and GHS Classification

Anticipated Hazard Profile:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Flammable LiquidsCategory 2 or 3Danger/WarningHighly flammable liquid and vapor or Flammable liquid and vapor.[1]
Acute Toxicity (Oral, Dermal, Inhalation)Category 3 or 4Danger/WarningToxic or Harmful if swallowed, in contact with skin, or if inhaled.[1][3]
Skin Corrosion/IrritationCategory 1B or 2Danger/WarningCauses severe skin burns and eye damage or Causes skin irritation.[1][3]
Serious Eye Damage/Eye IrritationCategory 1 or 2ADangerCauses serious eye damage or Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningMay cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with handling 4-Propan-2-ylpiperidine-1-carbaldehyde. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[4]

Primary Engineering Controls: The First Line of Defense

All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6] The fume hood provides a physical barrier and ventilation to capture and remove vapors.

Essential Personal Protective Equipment

The following PPE is mandatory when handling 4-Propan-2-ylpiperidine-1-carbaldehyde:

  • Eye and Face Protection : Chemical splash goggles are the minimum requirement.[4][7] For procedures with a higher risk of splashing, a full-face shield worn over safety goggles is recommended.[7]

  • Hand Protection : Due to the potential for skin corrosion and absorption, chemically resistant gloves are essential. Nitrile gloves are a suitable option for incidental contact, but for prolonged handling, heavier-duty gloves such as butyl rubber or Viton™ should be considered.[7][8] It is crucial to check the glove manufacturer's compatibility chart. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection : A flame-resistant lab coat is required to protect against splashes and fire hazards.[9] For larger quantities or tasks with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[7]

  • Footwear : Closed-toe shoes, preferably made of a non-porous material, are mandatory in the laboratory.[7]

Safe Handling and Operational Procedures

Adherence to strict operational protocols is paramount to ensuring safety.

Workflow for Handling 4-Propan-2-ylpiperidine-1-carbaldehyde

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_dispense Dispense Chemical in Fume Hood prep_materials->handle_dispense Proceed to Handling handle_seal Tightly Seal Container After Use handle_dispense->handle_seal cleanup_decontaminate Decontaminate Work Area handle_seal->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for handling 4-Propan-2-ylpiperidine-1-carbaldehyde.

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, ensure that a safety shower and eyewash station are readily accessible.[10] Verify that the chemical fume hood is functioning correctly.

  • Dispensing : When dispensing, use non-sparking tools and ground all equipment to prevent static discharge, which could ignite flammable vapors.[5][11]

  • Storage : Store the compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][12] The container should be tightly sealed to prevent the release of vapors and potential peroxide formation.[13]

  • Transport : When moving the chemical, use a secondary container to prevent spills in case the primary container is compromised.

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately.[14][15] If breathing is difficult, administer oxygen. If the person is not breathing, begin CPR if you are trained to do so and seek immediate medical attention.[16]
Skin Contact Immediately remove all contaminated clothing.[14] Flush the affected skin with copious amounts of water for at least 15 minutes.[15][17] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with lukewarm water for at least 15-20 minutes, holding the eyelids open.[15][17] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3] Never give anything by mouth to an unconscious person.[18]

Spill Response:

  • Minor Spill : In a fume hood, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[6] Place the absorbent material into a sealed container for proper disposal.

  • Major Spill : Evacuate the area and alert emergency personnel. Do not attempt to clean up a large spill without proper training and equipment.[12]

Disposal Plan

All waste containing 4-Propan-2-ylpiperidine-1-carbaldehyde must be treated as hazardous waste.

  • Waste Collection : Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.[6][12]

  • Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3][5] Do not pour this chemical down the drain.[5]

References

  • Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PIPERIDINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • aapptec. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (2026, February 4). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17964795, 4-(Propan-2-yl)cyclohexane-1-carbaldehyde. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • European Chemicals Agency. (2020, November 6). Guidance for harmonisation of first aid instructions in the authorisation of biocidal products. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]

  • MyCPR NOW. (n.d.). First Aid Strategies for Managing Exposure to Toxic Substances. Retrieved from [Link]

  • UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

  • The Ohio State University. (n.d.). Personal Protective Equipment. Chemistry and Biochemistry. Retrieved from [Link]

  • American Red Cross. (n.d.). Poison Exposure: Signs, Symptoms, and First Aid. Retrieved from [Link]

  • Durham Tech. (2015, June 4). SAFETY DATA SHEET - Propionaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Propionaldehyde. Integrated Risk Information System. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Use and Storage of Peroxide-Forming Chemicals (10/25) - Safe Operating Procedure. Environmental Health & Safety. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.